VLX600
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-methyl-N-(1-pyridin-2-ylethylideneamino)-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSBPRTQFFUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of VLX600 in Quiescent Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has shown significant promise in targeting a critical vulnerability of solid tumors: the quiescent, or dormant, cancer cell population. These cells, often located in the poorly vascularized and nutrient-deprived regions of a tumor, are notoriously resistant to conventional chemotherapies that primarily target rapidly dividing cells. This resistance is a major contributor to tumor recurrence and treatment failure. This compound exploits the unique metabolic state of these quiescent cells, leading to their selective elimination. This technical guide provides an in-depth overview of the mechanism of action of this compound in quiescent cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism: Induction of Bioenergetic Catastrophe via Mitochondrial Targeting
The primary mechanism of action of this compound is the disruption of mitochondrial function through iron chelation. Iron is an essential cofactor for the iron-sulfur clusters and cytochromes of the mitochondrial electron transport chain (ETC), which is responsible for oxidative phosphorylation (OXPHOS) and the majority of cellular ATP production.
By chelating intracellular iron, this compound effectively inhibits the ETC, leading to a rapid decrease in mitochondrial respiration and a subsequent collapse in cellular ATP levels.[1] This "bioenergetic catastrophe" is particularly detrimental to quiescent cancer cells, which, due to their nutrient-deprived microenvironment, are highly reliant on mitochondrial function for survival.[1] Proliferating cancer cells, often residing in more oxygenated and nutrient-rich areas, can compensate to some extent through glycolysis. However, the low-glucose conditions typical of the quiescent niche make this metabolic shift untenable, rendering these cells exquisitely sensitive to this compound-induced energy depletion.[1]
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, demonstrating its potency, particularly in models that mimic the quiescent tumor microenvironment.
| Cell Line | Model | Parameter | Value | Reference |
| HCT 116 (Colon Carcinoma) | Spheroids | IC50 | 10 µM | |
| HCT 116 (Colon Carcinoma) | Monolayer | - | Less sensitive than spheroids | |
| Patient-Derived Colorectal Cancer Cells | - | - | Inhibition of proliferation at low concentrations | |
| Neuroblastoma Cell Lines | 2D and 3D cultures | - | Induces efficient cell death regardless of MYCN status | |
| Glioblastoma (NCH644 GSC) | Organotypic brain slice | - | Complete elimination of tumors |
Key Signaling Pathways and Cellular Processes Modulated by this compound
Disruption of Mitochondrial Respiration
This compound directly targets the powerhouse of the cell, leading to a cascade of events culminating in cell death.
Caption: this compound-mediated inhibition of mitochondrial respiration.
Modulation of the HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions. This compound treatment leads to a HIF-1α-dependent glycolytic response, but intriguingly, this effect is localized to the outer, more oxygenated layers of 3D tumor spheroids. The quiescent cells in the hypoxic core do not mount this adaptive response, further contributing to their demise.
References
A Technical Guide to Dp44mT: A Novel Iron Chelator for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, an essential element for cellular proliferation and a critical cofactor for enzymes involved in DNA synthesis, is a key vulnerability in cancer biology. The heightened metabolic activity of malignant cells necessitates a greater iron influx, rendering them particularly susceptible to iron deprivation. This has led to the emergence of iron chelation as a promising therapeutic strategy. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a novel, potent, and selective iron chelator that has demonstrated significant anti-tumor activity in a broad spectrum of solid tumors. This technical guide provides an in-depth overview of the core science behind Dp44mT, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Core Mechanism of Action
Dp44mT exerts its anti-neoplastic effects through a multi-faceted mechanism centered on its ability to bind intracellular iron and copper. This chelation activity initiates a cascade of cytotoxic events within cancer cells.
One of the primary mechanisms is the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes.[1] This oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA.
Furthermore, Dp44mT has been shown to target lysosomes. The accumulation of Dp44mT-copper complexes within lysosomes leads to lysosomal membrane permeabilization, releasing cathepsins into the cytosol and triggering the intrinsic apoptotic pathway.[1][2]
Recent studies have also elucidated the role of Dp44mT in modulating key signaling pathways involved in cell growth, proliferation, and survival. Notably, Dp44mT activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][4] Additionally, in glioma, Dp44mT has been shown to upregulate the tumor suppressor N-myc downstream-regulated gene 2 (NDRG2) via the RORA-mediated IL-6/JAK2/STAT3 signaling pathway. Dp44mT also functions as a topoisomerase IIα inhibitor, further contributing to its cytotoxic effects by inducing DNA damage.
Quantitative Data on Anti-Tumor Efficacy
The following tables summarize the in vitro and in vivo efficacy of Dp44mT against various solid tumor types.
Table 1: In Vitro Cytotoxicity of Dp44mT in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hrs) |
| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 |
| MCF-7 | Breast Cancer | 2 - 9 | 72 |
| HCT116 | Colon Cancer | 2 - 9 | 72 |
| U87 | Glioblastoma | <100 | 24-72 |
| U251 | Glioblastoma | <100 | 24-72 |
| HT29 | Colorectal Cancer | >1000 | 24-72 |
| MDA-MB-231 | Breast Cancer | ~100 | 72 |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of Dp44mT in Xenograft Models
| Xenograft Model | Cancer Type | Dp44mT Dose and Administration | Treatment Duration | Tumor Growth Inhibition |
| SAS Cells | Oral Squamous Cell Carcinoma | 0.5 mg/kg, IV, 5 days/week | 17 days | 63.81% reduction in tumor size |
| DMS-53 | Lung Carcinoma | 0.75 mg/kg/day | 2 weeks | More profound than Triapine at a 16-fold lower dose |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dp44mT-Induced Cytotoxicity
Caption: Dp44mT's multifaceted mechanism of action.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining Dp44mT cytotoxicity.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dp44mT in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dp44mT dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Protein Expression
-
Cell Lysis: Treat cells with Dp44mT for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, NDRG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Dp44mT (e.g., 0.5 mg/kg) or vehicle control intravenously or via another appropriate route according to the desired schedule.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
Dp44mT represents a promising novel iron chelator with potent and selective anti-tumor activity against a range of solid tumors. Its multifaceted mechanism of action, targeting cellular iron metabolism, inducing oxidative stress, disrupting lysosomal function, and modulating key oncogenic signaling pathways, provides a strong rationale for its continued development. The data presented in this guide underscore the potential of Dp44mT as a valuable addition to the arsenal of anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
VLX600: A Technical Guide to Its Core Mechanism of Mitochondrial Respiration Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel small molecule that has demonstrated significant anti-cancer properties by targeting the metabolic vulnerabilities of tumor cells. This technical guide provides an in-depth exploration of the core mechanism of this compound: the inhibition of mitochondrial respiration. We will delve into the quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its activity, and illustrate the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on or interested in this compound and similar metabolism-targeting cancer therapies.
Introduction: Targeting Quiescent Cancer Cells
Solid tumors are characterized by a heterogeneous microenvironment, often with regions of poor vascularization leading to nutrient and oxygen deprivation.[1] In these metabolically compromised areas, a population of cancer cells can enter a quiescent or "sleeping" state.[1][2] These quiescent cancer cells are often resistant to traditional chemotherapies and radiotherapy, which primarily target rapidly dividing cells, and can be a source of tumor regrowth after treatment.[1][3]
This compound was identified in a screen for compounds that are cytotoxic to cancer cells in these metabolically stressed regions. It is an iron chelator that has been shown to be preferentially active against quiescent cancer cells. Its mechanism of action is centered on the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death.
Core Mechanism: Inhibition of Mitochondrial Respiration
The primary mechanism of action of this compound is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), the process by which cells generate the majority of their ATP. This inhibition is a direct consequence of its iron-chelating properties. Iron is an essential cofactor for the iron-sulfur clusters and heme groups within the protein complexes of the electron transport chain (ETC). By chelating intracellular iron, this compound disrupts the function of these complexes, thereby inhibiting mitochondrial respiration.
Studies have shown that this compound inhibits multiple complexes within the ETC, including Complex I (NADH dehydrogenase), Complex II, and Complex IV (cytochrome c oxidase). This multi-targeted inhibition leads to a profound decrease in the oxygen consumption rate (OCR) in cancer cells.
Visualizing the Mechanism of Action
The following diagram illustrates the core mechanism of this compound in inhibiting the mitochondrial electron transport chain.
Caption: Mechanism of this compound-mediated inhibition of mitochondrial respiration.
Quantitative Data on Mitochondrial Inhibition
The inhibitory effect of this compound on mitochondrial respiration has been quantified in various cancer cell lines. The following tables summarize key data from published studies.
Effect of this compound on Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a key tool for measuring cellular metabolism. It measures the OCR, a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in OCR and a compensatory increase in ECAR.
| Cell Line | Concentration | Time Point | Change in Basal OCR | Change in Maximal Respiration | Reference |
| IMR-32 (Neuroblastoma) | 200 nM | 240 min | ~50% decrease | ~40% decrease | |
| IMR-32 (Neuroblastoma) | 400 nM | 240 min | ~70% decrease | ~60% decrease | |
| Sk-N-BE(2) (Neuroblastoma) | 200 nM | 240 min | ~40% decrease | ~30% decrease | |
| Sk-N-BE(2) (Neuroblastoma) | 400 nM | 240 min | ~60% decrease | ~50% decrease |
Cytotoxicity of this compound
The inhibition of mitochondrial respiration by this compound leads to cancer cell death. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines.
| Cell Line | Assay | IC50 | Reference |
| Neuroblastoma Cell Lines | Cell Viability Assay | Varies by cell line | |
| Ovarian Cancer Cell Lines | Colony Formation Assay | Varies by cell line |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial respiration and cell viability.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by using sequential injections of mitochondrial inhibitors.
Experimental Workflow:
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Protocol Details:
-
Cell Seeding: Plate 40,000 cells per well in a Seahorse XF96-well cell culture microplate and incubate for 24 hours.
-
Assay Medium: Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Basal Measurement: Measure the basal OCR and ECAR for a set number of cycles.
-
This compound Injection: Inject this compound at the desired concentrations.
-
Post-VLX600 Measurement: Measure OCR and ECAR at indicated time points after this compound injection.
-
Inhibitor Injections: Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (a protonophore to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration). Measure OCR after each injection.
Cell Viability Assay (Resazurin-based)
This assay determines the number of viable cells in culture based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Protocol Details:
-
Cell Seeding: Plate 15,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for 72 hours.
-
Resazurin Incubation: Remove the medium and incubate the cells with resazurin solution for 2.5 hours at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
Downstream Signaling Pathways
The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.
MYCN and mTOR Signaling
In neuroblastoma, this compound has been shown to decrease the expression of the MYCN oncoprotein and its associator LMO1. MYCN is a key driver of neuroblastoma and is involved in cell growth, proliferation, and metabolism. The downregulation of MYCN is a significant contributor to the anti-tumor activity of this compound in this cancer type.
Furthermore, this compound inhibits the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition further contributes to the energy crisis induced by this compound.
Autophagy
This compound has been observed to induce an insufficient autophagic response in neuroblastoma cells. Autophagy is a cellular process of self-digestion that can act as a survival mechanism under conditions of metabolic stress. The inability of some cancer cells to mount an effective autophagic response to this compound-induced energy stress may enhance their sensitivity to the drug. In contrast, in glioblastoma cells, this compound induces an autophagy-dependent type of cell death.
Homologous Recombination
Recent studies have revealed that this compound can disrupt homologous recombination (HR), a key DNA damage repair pathway. This effect is also linked to its iron chelation activity, as iron is a cofactor for histone lysine demethylases (KDMs) that are involved in HR. By inhibiting KDMs, this compound impairs the recruitment of HR repair proteins to sites of DNA damage. This finding has opened up new therapeutic possibilities, as it suggests that this compound could synergize with PARP inhibitors and platinum-based chemotherapies, which are particularly effective against HR-deficient tumors.
Visualizing Downstream Signaling
The following diagram illustrates the key downstream signaling pathways affected by this compound.
Caption: Downstream signaling pathways affected by this compound.
Clinical Development and Future Directions
This compound has been evaluated in a Phase I clinical trial in patients with refractory advanced solid tumors. The trial established a safety profile and showed that the drug was reasonably well-tolerated, with stable disease observed as the best response in some patients.
The multifaceted mechanism of action of this compound presents several exciting avenues for future research and clinical development. The synergistic potential with other anti-cancer agents is a particularly promising area. For instance, combining this compound with GLUT inhibitors could create a more profound energy crisis in cancer cells by blocking both mitochondrial respiration and glycolysis. Similarly, the combination with PARP inhibitors in HR-proficient tumors could expand the utility of these targeted therapies.
Further investigation is also warranted to identify predictive biomarkers of response to this compound. Understanding which tumors are most reliant on mitochondrial respiration and which have a compromised ability to respond to metabolic stress will be crucial for patient selection in future clinical trials.
Conclusion
This compound represents a promising therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly the quiescent populations that are resistant to conventional therapies. Its core mechanism of inhibiting mitochondrial respiration through iron chelation leads to a cascade of downstream effects that ultimately result in cancer cell death and sensitization to other treatments. This technical guide has provided a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective cancer therapies.
References
The Metabolic Onslaught of VLX600: A Technical Guide to its Disruption of Cancer Cell Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has demonstrated potent anti-cancer activity by targeting the metabolic vulnerabilities of tumor cells.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound effects on cancer cell metabolism. By elucidating the signaling pathways, experimental validation, and quantitative impact of this compound, this document serves as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism: Mitochondrial Targeting and Bioenergetic Catastrophe
This compound's primary mechanism of action is the disruption of mitochondrial function.[1] As an iron chelator, this compound interferes with essential iron-dependent processes within the mitochondria, leading to the inhibition of oxidative phosphorylation (OXPHOS).[3] This targeted assault on the cell's primary energy-producing pathway culminates in a state of "bioenergetic catastrophe," ultimately leading to cancer cell death. This effect is particularly pronounced in the metabolically compromised and often quiescent cells found in the hypoxic core of solid tumors, a population notoriously resistant to conventional therapies.
Quantitative Effects of this compound on Cancer Cell Viability and Metabolism
The cytotoxic and metabolic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro data, providing a comparative overview of its potency and impact on cellular energy pathways.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | ~10 | |
| IMR-32 | Neuroblastoma | 0.206 ± 0.009 | |
| SK-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 |
Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Line | This compound Concentration (nM) | Time (min) | % Decrease in Basal OCR (Mean ± SD) | Citation |
| IMR-32 | 200 | 120 | ~25% | |
| IMR-32 | 400 | 120 | ~40% | |
| SK-N-BE(2) | 200 | 240 | ~30% | |
| SK-N-BE(2) | 400 | 240 | ~50% |
Table 3: Effect of this compound on Glycolysis (Extracellular Acidification Rate - ECAR)
| Cell Line | This compound Concentration (nM) | Time (min) | % Increase in ECAR (Mean ± SD) | Citation |
| IMR-32 | 200 | 240 | ~20% | |
| IMR-32 | 400 | 240 | ~35% | |
| SK-N-BE(2) | 200 | 240 | ~15% | |
| SK-N-BE(2) | 400 | 240 | ~25% |
Signaling Pathways Modulated by this compound
This compound instigates a cascade of signaling events as cancer cells attempt to counteract the induced metabolic stress.
HIF-1α-Mediated Glycolytic Switch
In response to mitochondrial inhibition, many cancer cells, including colon carcinoma, trigger a compensatory upregulation of glycolysis. This metabolic reprogramming is largely mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes.
Caption: this compound-induced HIF-1α signaling cascade.
Induction of Autophagy and Mitophagy
This compound treatment triggers autophagy, a cellular recycling process, as a survival mechanism in some cancer cells. In colon cancer cells, this is a protective response. However, in neuroblastoma, this autophagic response is insufficient, contributing to their sensitivity to the drug. In glioblastoma, this compound induces a lethal form of autophagy known as autophagy-dependent cell death (ADCD), which is accompanied by mitophagy, the specific degradation of damaged mitochondria.
Caption: Differential autophagic responses to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer cell metabolism.
Cell Viability and IC50 Determination
-
Assay: Fluorometric Microculture Cytotoxicity Assay (FMCA) or equivalent cell viability assay (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Following incubation, remove the drug-containing medium.
-
Add a viability reagent (e.g., fluorescein diacetate) and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
-
Apparatus: Seahorse XF Analyzer (Agilent).
-
Procedure:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Record baseline OCR and ECAR measurements before and after the sequential injection of this compound and other compounds.
-
Normalize the data to cell number or protein concentration.
-
Caption: Seahorse XF Analyzer experimental workflow.
Western Blotting for HIF-1α and LC3-II
-
Procedure:
-
Treat cancer cells with this compound for the desired time points. For HIF-1α, it is crucial to minimize exposure to normoxia during sample preparation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HIF-1α or LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound represents a promising therapeutic agent that exploits the metabolic dependencies of cancer cells. Its ability to induce a bioenergetic crisis through the inhibition of mitochondrial respiration, particularly in the challenging environment of solid tumors, underscores its potential in oncology. The differential responses observed in various cancer types, including the induction of a protective or lethal autophagy, highlight the importance of understanding the specific metabolic wiring of a tumor to predict its sensitivity to this compound. The data and protocols presented in this guide provide a solid foundation for further research into the metabolic effects of this compound and its development as a targeted anti-cancer therapy.
References
The Iron Chelator VLX600: A Preclinical Review of Its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting metabolically stressed cancer cells. As an iron chelator, this compound disrupts essential cellular processes that are highly dependent on iron, leading to selective cytotoxicity in the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for this compound is not extensively published in publicly available literature, a phase I clinical trial in patients with refractory advanced solid tumors provides some insight into its kinetic profile in humans, which can offer a contextual basis for preclinical expectations.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial) [2]
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | >2.5 mmol/L |
| Elimination Half-life (t½) | >9 hours |
| Mean Residence Time (MRT) | 9 hours |
| Volume of Distribution (Vd) | 1.1 - 5.1 L/kg |
Note: These values were obtained from a human clinical trial and may not directly translate to preclinical models. Further studies are needed to fully characterize the pharmacokinetic profile of this compound in relevant animal models.
Pharmacodynamics
The pharmacodynamic effects of this compound are intrinsically linked to its ability to chelate iron, which leads to a dual mechanism of action: inhibition of mitochondrial respiration and disruption of DNA repair pathways.
Mechanism of Action
This compound exerts its anticancer effects through two primary pathways:
-
Inhibition of Mitochondrial Respiration: By chelating intracellular iron, this compound disrupts the function of iron-containing proteins within the mitochondria that are essential for oxidative phosphorylation (OXPHOS).[1][3] This leads to a bioenergetic catastrophe and selective cell death, particularly in the hypoxic and nutrient-deprived regions of solid tumors where cells are more reliant on mitochondrial respiration.
-
Disruption of Homologous Recombination (HR) Repair: this compound has been shown to inhibit iron-dependent histone lysine demethylases (KDMs). This inhibition leads to alterations in histone methylation status and impairs the recruitment of key DNA repair proteins, such as RAD51, to sites of DNA double-strand breaks. The resulting disruption of the homologous recombination DNA repair pathway sensitizes cancer cells to DNA-damaging agents.
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models, including those for colon, ovarian, and neuroblastoma cancers.
Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cancer Type | Animal Model | Cell Line(s) | Dosing Regimen | Observed Effects |
| Colon Cancer | Subcutaneous Xenograft | HCT-116, SW480 | Not specified | Inhibition of tumor growth |
| Ovarian Cancer | Not specified | OVCAR-8, PEO14, OV90 | Not specified | Synergizes with PARP inhibitors and cisplatin |
| Neuroblastoma | Not specified | Sk-N-AS, SH-SY5Y, CHP-212, Sk-N-BE(2), IMR-32 | Not specified | Induces cell death regardless of MYCN status |
Note: Specific quantitative data on tumor growth inhibition (e.g., %TGI) and detailed dosing regimens from these preclinical studies are not consistently available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the reproducibility and interpretation of results. The following sections outline generalized methodologies based on common practices for xenograft studies.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, OVCAR-8 for ovarian cancer, or SK-N-AS for neuroblastoma) are cultured in appropriate media and conditions to ensure exponential growth.
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of viable cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intravenously or intraperitoneally) at a defined dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and the experimental designs used to study them, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for a Xenograft Study
Caption: General experimental workflow for a preclinical xenograft study.
Conclusion
This compound represents a promising therapeutic agent with a novel dual mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to inhibit mitochondrial respiration and disrupt DNA repair pathways provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. While the available preclinical data supports its efficacy in various tumor models, further detailed studies are warranted to fully elucidate its pharmacokinetic profile and to quantify its pharmacodynamic effects across a broader range of cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future preclinical research on this compound.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Central Role of Iron Chelation in the Anticancer Activity of VLX600
For: Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel small molecule anticancer agent that has demonstrated efficacy against metabolically stressed and quiescent cancer cells, which are notoriously resistant to conventional therapies. Originally identified in a screen for compounds cytotoxic to cells in nutrient-deprived microenvironments, the primary mechanism of this compound is now understood to be rooted in its function as a potent iron chelator. This document provides a comprehensive technical overview of the multifaceted role of iron chelation in the anticancer activity of this compound. By sequestering intracellular iron, this compound triggers a cascade of events, including the inhibition of mitochondrial respiration, induction of a bioenergetic catastrophe, modulation of critical signaling pathways such as HIF-1α, and impairment of DNA repair mechanisms. These downstream effects culminate in cancer cell death, notably through autophagy-dependent pathways in certain cancer types. This guide synthesizes preclinical data, details key experimental methodologies, and visualizes the core signaling pathways to provide a thorough understanding of this compound for research and development professionals.
Introduction: Targeting Cancer's Iron Addiction
Cancer cells exhibit an elevated requirement for iron compared to their normal counterparts, a phenomenon often described as "iron addiction."[1][2] This dependency stems from iron's critical role as a cofactor for numerous enzymes involved in essential cellular processes, including DNA synthesis (as a component of ribonucleotide reductase), cellular respiration, and metabolic reactions.[3] This increased iron reliance presents a therapeutic vulnerability. Iron chelation therapy, a strategy that employs small molecules to bind and sequester intracellular iron, has emerged as a promising approach to selectively target and eliminate cancer cells by depriving them of this essential metal.[1][3]
This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-triazino[5,6-b]indole) is a novel, clinically investigated iron chelator designed to exploit this vulnerability. It was specifically developed to target cancer cells within the metabolically compromised microenvironments of solid tumors, where poor vascularization leads to hypoxia and nutrient deprivation. These quiescent or "dormant" cells are often resistant to traditional chemotherapies that target rapidly dividing cells. The anticancer activity of this compound is intrinsically linked to its iron-chelating properties, which initiate a cascade of downstream events leading to selective cancer cell death.
Core Mechanism: Mitochondrial Disruption via Iron Sequestration
The primary molecular action of this compound is the chelation of intracellular iron, with studies showing a strong binding preference for the ferrous (Fe²⁺) state over the ferric (Fe³⁺) state. This action directly impacts the mitochondria, the cell's primary energy-producing organelles.
Mitochondrial oxidative phosphorylation (OXPHOS) is heavily dependent on iron-containing proteins, particularly the iron-sulfur clusters within complexes I, II, and III of the electron transport chain (ETC). By sequestering iron, this compound functions as a potent inhibitor of mitochondrial respiration. This leads to a sharp decrease in the oxygen consumption rate (OCR) and a subsequent depletion of cellular ATP, triggering a severe bioenergetic crisis that is particularly lethal to cancer cells unable to compensate through other metabolic pathways. The critical role of iron chelation in this process has been experimentally validated; the cytotoxic effects of this compound can be significantly rescued by the addition of extracellular iron.
Caption: Core mechanism of this compound via iron chelation and mitochondrial inhibition.
Downstream Cellular Consequences and Signaling Pathways
The initial mitochondrial insult triggered by this compound induces several critical downstream signaling responses that contribute to its overall anticancer effect.
Induction of a HIF-1α-Mediated Glycolytic Response
The inhibition of OXPHOS mimics a hypoxic state, leading to the stabilization of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by iron-dependent prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. By chelating the iron required for PHD activity, this compound prevents HIF-1α degradation. Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in glycolysis. This represents a compensatory attempt by the cell to generate ATP under conditions of mitochondrial failure. However, for cancer cells in nutrient-poor environments with limited glucose availability, this glycolytic switch is insufficient to overcome the severe energy deficit, leading to cell death.
Caption: this compound induces a hypoxic response by stabilizing HIF-1α.
Context-Dependent Autophagy and Mitophagy
Autophagy is a cellular recycling process that can either promote survival or induce cell death depending on the context and cell type. This compound treatment has been shown to induce autophagy, but its role is highly context-dependent.
-
Protective Autophagy: In colon carcinoma cells, this compound induces a protective autophagic response to the bioenergetic stress.
-
Autophagy-Dependent Cell Death (ADCD): In contrast, in glioblastoma (GBM) and glioblastoma stem-like cells, this compound induces a caspase-independent, autophagy-dependent form of cell death. This lethal autophagy is accompanied by robust mitophagy—the specific autophagic removal of damaged mitochondria. The process involves the upregulation of mitochondrial proteins BNIP3 and BNIP3L, which mark damaged mitochondria for engulfment by autophagosomes.
Caption: this compound-induced mitophagy leading to cell death in glioblastoma.
Disruption of Homologous Recombination (HR) DNA Repair
A more recently discovered mechanism involves the disruption of DNA repair. This compound's iron chelation activity inhibits the function of iron-dependent histone lysine demethylases (KDMs). These enzymes are crucial for chromatin remodeling at sites of DNA double-strand breaks. By inhibiting KDMs, this compound prevents the recruitment of key homologous recombination (HR) repair proteins, such as RAD51, to the damage sites. This pharmacologically-induced "BRCAness" renders HR-proficient cancer cells vulnerable to agents that cause DNA damage, such as PARP inhibitors and platinum-based compounds. This finding opens a significant opportunity for synergistic combination therapies.
Caption: this compound disrupts DNA repair, creating synergy with PARP inhibitors.
Quantitative Efficacy Data
The potency of this compound has been quantified across various preclinical models and in an early-phase clinical trial.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Citation |
| HCT 116 | Colon Carcinoma | 10 µM | |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 206 ± 9 nM | |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | 326 ± 37 nM | |
| Various | 6 different human cancer cell lines | 0.039 - 0.51 µM |
Table 2: Summary of Phase I Clinical Trial of this compound (NCT02222363)
| Parameter | Finding | Citation |
| Study Design | Dose escalation study in patients with refractory advanced solid tumors. | |
| Administration | Intravenous on days 1, 8, and 15 of a 28-day cycle. | |
| Safety & Tolerability | Generally well tolerated. Most common drug-related adverse events were fatigue, nausea, and decreased appetite. | |
| Maximum Tolerated Dose (MTD) | Not identified due to early study closure from slow recruitment. | |
| Efficacy | No objective responses observed. Stable disease was the best response in 6 of 19 patients (32%). |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Spheroid Culture and Viability Assay
This protocol is used to model the 3D microenvironment of a tumor and assess the efficacy of this compound on quiescent cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT 116) into ultra-low attachment 96-well plates at a density of 2,000-5,000 cells/well in complete medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes and incubate at 37°C, 5% CO₂. Spheroids will typically form within 48-72 hours.
-
Drug Treatment: Once spheroids have formed and reached a consistent size, add this compound at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Treat spheroids for 72 hours or as required by the experimental design.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® 3D. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: After a 30-minute incubation with the reagent, measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability and calculate IC₅₀ values.
Oxygen Consumption Rate (OCR) Measurement
This protocol measures the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Drug Preparation: Prepare this compound and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF Assay Medium.
-
Assay Setup: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Load the microplate into the analyzer. Measure baseline OCR for 3-4 cycles. Inject this compound and measure the response. Subsequently, inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration).
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Normalize results to cell number or protein concentration.
Western Blotting for HIF-1α and LC3-II
This protocol is used to detect the stabilization of HIF-1α and the induction of autophagy (via LC3-II conversion).
-
Cell Treatment and Lysis: Treat monolayer or spheroid-derived cells with this compound for the desired time (e.g., 6 hours for HIF-1α). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against HIF-1α (1:1000), LC3B (1:1000), and a loading control like β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. For autophagy, assess the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form).
Conclusion and Future Directions
The anticancer activity of this compound is unequivocally and fundamentally linked to its ability to chelate intracellular iron. This primary action initiates a cascade of potent downstream effects, including the crippling of mitochondrial energy production, induction of a HIF-1α-driven stress response, context-specific induction of lethal autophagy, and the disruption of DNA repair pathways. This multifaceted mechanism makes this compound particularly effective against the quiescent, metabolically-stressed cancer cell populations that drive tumor recurrence and resistance.
While the phase I clinical trial demonstrated that this compound is well-tolerated, its full potential may lie in combination therapies. The finding that this compound disrupts homologous recombination strongly supports its investigation in combination with PARP inhibitors or platinum-based chemotherapy, particularly in ovarian and breast cancers. Further research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and on optimizing combination strategies to exploit the unique vulnerabilities it creates in cancer cells.
References
VLX600's Impact on the Tumor Microenvironment: A Technical Guide
Abstract
VLX600 is a first-in-class small molecule drug candidate that targets the unique metabolic vulnerabilities of cancer cells within the tumor microenvironment (TME). The TME is often characterized by poor vascularization, leading to regions of hypoxia and nutrient deprivation where cancer cells enter a quiescent or "sleeping" state, rendering them resistant to conventional chemotherapies.[1][2] this compound functions as an iron chelator, a mechanism that disrupts mitochondrial respiration and induces a bioenergetic catastrophe in cancer cells, leading to cell death.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various signaling pathways within the TME, and a summary of key preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: Targeting the Metabolically Compromised Tumor Core
Solid tumors develop aberrant vasculature, resulting in a metabolically challenging microenvironment with reduced access to oxygen and nutrients.[1] This condition forces cancer cells in these regions to adopt a slower proliferation rate, a state often referred to as quiescence or cellular dormancy. These "sleeping" cancer cells are a major cause of tumor regrowth following conventional chemotherapy or radiotherapy, which primarily target rapidly dividing cells.
This compound was identified in a screen for compounds specifically cytotoxic to metabolically stressed tumor cells. It represents a novel therapeutic strategy designed to eliminate these resilient, quiescent cell populations by exploiting their metabolic vulnerabilities. This guide details the multifaceted impact of this compound on the TME, from its core mechanism of mitochondrial disruption to its influence on DNA repair and cellular stress pathways.
Core Mechanism of Action: Iron Chelation and Mitochondrial Disruption
The primary mechanism of this compound is its function as an iron chelator, which directly interferes with intracellular iron metabolism. Iron is an essential cofactor for the electron transport chain (ETC) complexes within the mitochondria. By sequestering iron, this compound inhibits mitochondrial respiration and oxidative phosphorylation (OXPHOS). This targeted disruption of mitochondrial function leads to a severe energy crisis in the cell, termed a "bioenergetic catastrophe," characterized by a sharp decrease in cellular ATP levels and a reduced oxygen consumption rate. This ultimately triggers cancer cell death.
Impact on the Hypoxic Tumor Microenvironment and HIF-1α Signaling
This compound is uniquely effective in the hypoxic and nutrient-poor core of solid tumors. By inhibiting oxygen consumption, this compound can paradoxically reduce tumor hypoxia, as demonstrated by reduced pimonidazole staining in HCT116 xenograft models.
However, the cellular stress induced by mitochondrial dysfunction also triggers a transcriptional response. Treatment with this compound has been shown to upregulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α). This leads to a HIF-1α-dependent glycolytic response as the cell attempts to compensate for the loss of mitochondrial ATP production. This dual effect—reducing overall tumor hypoxia while inducing a HIF-1α-mediated stress response—highlights a complex interplay within the TME.
Modulation of Cellular Stress, DNA Repair, and Survival Pathways
The bioenergetic crisis induced by this compound triggers several other key cellular pathways related to stress, survival, and DNA repair.
4.1 Autophagy and Mitophagy In response to this compound, some cancer cells, like HCT 116 colon cancer cells, induce a protective autophagic response. However, in other contexts, such as glioblastoma (GBM), this compound induces a lethal form of autophagy known as autophagy-dependent cell death (ADCD). This process is accompanied by the induction of mitophagy, the specific autophagic removal of damaged mitochondria, evidenced by increased expression of BNIP3 and BNIP3L. This suggests the therapeutic outcome of autophagy induction by this compound is context-dependent.
4.2 Disruption of Homologous Recombination (HR) DNA Repair A significant finding is that this compound disrupts homologous recombination (HR), a critical DNA double-strand break repair pathway. This effect is mediated through its iron chelation activity, which inhibits iron-dependent histone lysine demethylases (KDMs). The inhibition of KDMs prevents the recruitment of key HR proteins, such as RAD51, to sites of DNA damage. This induced "HR-deficiency" provides a strong rationale for combining this compound with therapies that are particularly effective in HR-deficient tumors, such as PARP inhibitors (PARPis) and platinum-based agents.
4.3 Impact on Oncogenic Signaling in Neuroblastoma In neuroblastoma cells, this compound not only inhibits mitochondrial respiration but also decreases the expression of the key oncogenic driver MYCN and its partner LMO1. Furthermore, this compound inhibits the mTOR signaling pathway, which is crucial for protein translation and cell growth. These effects occur irrespective of the cell's MYCN amplification status, suggesting a broad applicability in this disease.
Preclinical Data and Quantitative Analysis
This compound has demonstrated potent anti-cancer activity across a range of preclinical models. The quantitative data from these studies are summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Model | IC50 Value | Citation |
|---|---|---|---|---|
| HCT 116 | Colon Carcinoma | 3D Spheroid | 10 µM | |
| IMR-32 | Neuroblastoma (MYCN-amp) | 2D Monolayer | 206 ± 9 nM |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amp) | 2D Monolayer | 326 ± 37 nM | |
Table 2: In Vivo Efficacy and Combination Therapies
| Cancer Type | Model | Combination Agent | Effect | Citation |
|---|---|---|---|---|
| Colon (HCT 116, HT-29) | Xenograft | Irinotecan, Oxaliplatin | Synergistic | |
| Colon (HCT 116, HT-29) | Xenograft | 5-Fluorouracil | Additive | |
| Ovarian | Cell Culture | Olaparib (PARPi), Cisplatin | Synergistic |
| Neuroblastoma | Cell Culture | DRB18 (GLUT Inhibitor) | Synergistic | |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are summaries of key experimental methodologies used to evaluate this compound's effects.
6.1 3D Spheroid Cell Culture and Viability
-
Cell Seeding: Human colon carcinoma HCT 116 cells are seeded in non-adherent, U-bottom 96-well plates to promote the formation of single multicellular tumor spheroids (MCTS).
-
Treatment: After spheroid formation (typically 48-72 hours), this compound is added at various concentrations (e.g., 6 µM).
-
Viability Assessment: Spheroid viability is measured using a cell viability reagent that quantifies ATP content, which reflects the number of metabolically active cells. The IC50 is calculated from the dose-response curve.
6.2 Oxygen Consumption Rate (OCR) Measurement
-
Platform: A Seahorse XF Analyzer is used to measure mitochondrial respiration in real-time.
-
Procedure: Cells (e.g., neuroblastoma cell lines) are seeded in a Seahorse XF microplate. After a baseline OCR measurement, this compound is injected into the wells at a specified concentration (e.g., 200-400 nM). Subsequent injections of mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A) are used to dissect different parameters of mitochondrial function.
-
Analysis: The change in OCR following this compound treatment indicates its inhibitory effect on mitochondrial respiration.
6.3 In Vivo Xenograft Studies
-
Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., HCT 116 or HT-29).
-
Treatment: Once tumors reach a specified volume (e.g., 200 mm³), mice are treated with this compound, vehicle control, or combination therapies via intravenous or intraperitoneal injection.
-
Endpoint: Tumor growth is monitored over time using caliper measurements. Systemic toxicity is assessed by monitoring animal body weight.
6.4 Assessment of Tumor Hypoxia
-
Method: Pimonidazole hydrochloride, a hypoxia marker, is administered to tumor-bearing mice. Pimonidazole forms adducts with proteins specifically in cells with low oxygen tension (<10 mm Hg).
-
Procedure: Mice treated with this compound or vehicle are injected with pimonidazole 1 hour before sacrifice.
-
Analysis: Tumors are excised, sectioned, and stained using an antibody specific for pimonidazole adducts. The hypoxic fraction (pHF) is then quantified using immunohistochemical analysis.
Clinical Perspective and Future Directions
A Phase I clinical trial (NCT02222363) was conducted to evaluate the safety and tolerability of this compound in patients with refractory advanced solid tumors. The drug was administered intravenously on days 1, 8, and 15 of a 28-day cycle. The study found that this compound was reasonably well-tolerated, with fatigue, nausea, and constipation being the most common drug-related adverse events. No maximum tolerated dose (MTD) was identified before the study was closed early due to slow recruitment. While no objective responses were observed, 32% of patients (six individuals) achieved stable disease as their best response.
The strong preclinical evidence for synergy with standard-of-care agents suggests that the future of this compound likely lies in combination therapies. Its ability to induce an HR-deficient phenotype is particularly promising for increasing the efficacy of PARP inhibitors and platinum agents in HR-proficient tumors. Further clinical studies exploring these combinations are warranted.
Conclusion
This compound represents a novel and promising strategy in oncology, specifically designed to eradicate the therapy-resistant, quiescent cancer cells that lie within the metabolically compromised tumor microenvironment. Its unique mechanism as an iron chelator that triggers mitochondrial dysfunction, disrupts DNA repair, and modulates key oncogenic pathways provides a multi-pronged attack on tumor vulnerabilities. While single-agent efficacy in early clinical trials was modest, the profound mechanistic synergy demonstrated in preclinical models offers a clear path forward for this compound as a component of rational combination therapies to overcome resistance and improve patient outcomes.
References
Methodological & Application
Application Notes: VLX600 Treatment for In Vitro Cancer Cell Lines
Introduction
VLX600 is a novel small molecule and iron chelator investigated for its anti-cancer properties.[1][2] It was initially identified in a screen for compounds cytotoxic to metabolically stressed tumor cells.[1] this compound targets cancer cells, particularly those in the poorly vascularized, nutrient-deprived regions of solid tumors, by disrupting their mitochondrial function.[3][4] This unique mechanism of action makes it a promising candidate for targeting quiescent or "sleeping" cancer cell populations that are often resistant to conventional chemotherapies.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on iron chelation and the subsequent inhibition of mitochondrial respiration.
-
Iron Chelation : As an iron chelator, this compound disrupts intracellular iron metabolism, a critical process for cancer cells which exhibit an increased demand for iron. This iron-depleting function is crucial for its cell-killing effects.
-
Inhibition of Mitochondrial Respiration : By interfering with iron-dependent processes, this compound inhibits mitochondrial oxidative phosphorylation (OXPHOS). This leads to a decrease in the oxygen consumption rate and a reduction in cellular ATP levels, triggering a bioenergetic catastrophe.
-
Induction of Cell Death and Autophagy : The disruption of mitochondrial function induces a caspase-independent, autophagy-dependent cell death in some cancer types like glioblastoma. This process is accompanied by the induction of mitophagy, the selective degradation of mitochondria by autophagy. In colon cancer cells, this compound induces a protective autophagic response.
-
Disruption of DNA Repair : this compound has been shown to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs). This action sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapies.
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Culture Condition | Source |
| HCT116 | Colon Carcinoma | ~6.5 µM | 2D Monolayer | |
| HCT116 | Colon Carcinoma | 10 µM | 3D Spheroid | |
| Neuroblastoma Cell Lines | Neuroblastoma | ~200–400 nM | 2D & 3D | |
| (IMR-32, Sk-N-BE(2), etc.) | ||||
| Various Human Cancer | (Not specified) | 0.039 to 0.51 µM | 2D Monolayer | |
| Cell Lines (6 types) | (39 to 510 nM) | |||
| OVCAR-8, PEO14, OV90 | Ovarian Cancer | Synergizes with Olaparib | 2D Monolayer | |
| Glioblastoma (GBM) Cells | Glioblastoma | (Effective Killing) | Adherent & Spheroid | |
| (U251, NCH644) |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment of in vitro cancer cell lines.
1. Cell Viability and IC50 Determination
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the IC50 value.
-
Materials :
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of this compound in complete culture medium. Concentrations should span a wide range based on the table above (e.g., 1 nM to 50 µM).
-
Remove the overnight culture medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation : Incubate the plate for a specified duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or fluorescence using a microplate reader.
-
Analysis : Normalize the data to the vehicle-treated control cells. Plot the cell viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
-
2. 3D Spheroid Growth Assay
This protocol assesses the efficacy of this compound on 3D tumor models, which more closely mimic the in vivo tumor microenvironment.
-
Materials :
-
Ultra-low attachment round-bottom 96-well plates
-
Complete culture medium
-
This compound stock solution
-
Microscope with imaging capabilities
-
-
Procedure :
-
Spheroid Formation : Seed cells (e.g., 1,000-5,000 cells/well) into an ultra-low attachment 96-well plate. Centrifuge the plate briefly to facilitate cell aggregation at the bottom.
-
Incubate for 3-4 days to allow for the formation of compact spheroids.
-
Treatment : Once spheroids have formed, add this compound at various concentrations (e.g., 100 nM to 10 µM).
-
Monitoring : Image the spheroids every 24 hours for a total of 72 hours or more.
-
Analysis : Measure the diameter of the spheroids from the images. Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the change in volume over time for each treatment condition to assess the inhibitory effect of this compound.
-
(Optional) Clonogenicity : After treatment, collect spheroids, disaggregate them into single cells using trypsin, and re-plate them at a low density in 6-well plates for a colony formation assay to assess cell recovery.
-
3. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
-
Materials :
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing : Wash the collected cells twice with cold PBS and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugate and PI according to the manufacturer's protocol.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer immediately.
-
Analysis : Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
4. Cell Cycle Analysis
This protocol uses PI staining and flow cytometry to determine the effect of this compound on cell cycle progression.
-
Materials :
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment : Seed cells and treat with this compound as described in the apoptosis assay.
-
Cell Harvesting : Harvest adherent and floating cells and wash with PBS.
-
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Staining : Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase staining buffer.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Analysis : Model the cell cycle distribution to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
Application Notes and Protocols for In Vivo Administration of VLX600 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the investigational anti-cancer agent VLX600 in various xenograft mouse models. The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule iron chelator that has demonstrated anti-cancer activity by targeting the metabolic vulnerabilities of tumor cells. Specifically, it disrupts mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death, particularly in the hypoxic and nutrient-deprived regions of solid tumors.[1][2][3][4] Preclinical studies in various xenograft models have shown that this compound can inhibit tumor growth and act synergistically with other chemotherapeutic agents.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through the chelation of intracellular iron, which is crucial for mitochondrial respiration. This leads to the inhibition of oxidative phosphorylation (OXPHOS) and a sharp decrease in cellular ATP levels. In response to this metabolic stress, cancer cells may initially trigger a protective autophagic response. However, the sustained bioenergetic crisis ultimately leads to apoptosis. Furthermore, in colon cancer models, this compound treatment has been associated with a hypoxia-inducible factor 1-alpha (HIF-1α)-dependent glycolytic response. In neuroblastoma cells, this compound has been shown to inhibit mitochondrial respiration and decrease the expression of MYCN/LMO1.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
Application in Xenograft Mouse Models
This compound has been evaluated in several subcutaneous xenograft mouse models, demonstrating its potential as an anti-cancer therapeutic.
-
Colon Cancer (HCT 116 and HT-29): In xenograft models using human colon carcinoma HCT 116 and colon adenocarcinoma HT-29 cells, this compound administration resulted in significant retardation or inhibition of tumor growth without causing systemic toxicity.
-
Neuroblastoma: Studies in neuroblastoma models have shown that this compound can induce cell death regardless of the MYCN amplification status.
-
Ovarian Cancer: In ovarian cancer models, this compound has been shown to synergize with PARP inhibitors and cisplatin.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo xenograft studies with this compound.
Table 1: Efficacy of this compound in Colon Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |
| HCT 116 | Nude Mice | 40 mg/kg, i.p., twice daily for 4 days | Significant retardation of tumor growth | |
| HT-29 | Nude Mice | 40 mg/kg, i.p., twice daily for 4 days | Inhibition of tumor growth |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Reference |
| HCT 116 (3D spheroids) | 10 µM | |
| Neuroblastoma cells | ~200-400 nM |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.
Xenograft Model Establishment
A. Colon Cancer (HCT 116 & HT-29)
-
Cell Culture: Culture HCT 116 or HT-29 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A for HCT 116, DMEM for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a suitable medium at a concentration of 5 x 10^7 cells/mL.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Implantation: Subcutaneously inject 5 x 10^6 cells (in 0.1 mL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment.
B. Neuroblastoma
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y) in a suitable medium (e.g., RPMI-1640) with standard supplements.
-
Cell Preparation: Prepare a single-cell suspension as described for colon cancer cells.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank.
This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, dilute the stock solution in a vehicle like a mixture of Chremophor EL, ethanol, and saline. A common formulation is 10% Chremophor EL, 10% ethanol, and 80% saline.
-
Dosage: A typical dose used in colon cancer xenograft models is 40 mg/kg.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Treatment Schedule: A common schedule is twice daily injections for a period of 4 days.
Tumor Growth Monitoring and Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Statistical Analysis: Analyze the differences in tumor volume between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound in a xenograft mouse model.
References
Application Notes and Protocols for Measuring Mitochondrial Dysfunction Induced by VLX600
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing mitochondrial dysfunction induced by VLX600, a novel anti-cancer agent that functions as an iron chelator and inhibitor of mitochondrial respiration.[1][2] The following sections detail methods for measuring key parameters of mitochondrial health: oxygen consumption rate, cellular ATP levels, mitochondrial membrane potential, and reactive oxygen species production.
This compound Mechanism of Action and Mitochondrial Dysfunction
This compound is an iron chelator that has been shown to inhibit mitochondrial respiration, leading to a bioenergetic catastrophe and cell death in cancer cells.[3] Its mechanism involves the chelation of intracellular iron, which is essential for the function of the iron-sulfur clusters within the electron transport chain (ETC) complexes. Specifically, this compound has been reported to inhibit complexes I, II, and IV of the ETC.[1] This inhibition disrupts oxidative phosphorylation (OXPHOS), resulting in decreased oxygen consumption, a drop in cellular ATP production, depolarization of the mitochondrial membrane, and an increase in reactive oxygen species (ROS).[1]
Below is a diagram illustrating the proposed signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: this compound signaling pathway in mitochondria.
Assay for Measuring Oxygen Consumption Rate (OCR)
Application Note
The Oxygen Consumption Rate (OCR) is a key indicator of mitochondrial respiration and oxidative phosphorylation. The Agilent Seahorse XF Analyzer is a widely used platform for measuring OCR in real-time. This assay allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Treatment with this compound is expected to decrease the OCR, reflecting its inhibitory effect on the electron transport chain.
Data Presentation
| Cell Line | This compound Concentration | Time Point | Effect on Basal OCR (% of control) | Reference |
| IMR-32 (Neuroblastoma) | 200 nM | 240 min | ~60% | |
| IMR-32 (Neuroblastoma) | 400 nM | 240 min | ~40% | |
| SK-N-BE(2) (Neuroblastoma) | 200 nM | 240 min | ~75% | |
| SK-N-BE(2) (Neuroblastoma) | 400 nM | 240 min | ~55% | |
| OVCAR-8 (Ovarian Cancer) | 40 nM | 6 hours | Significant Decrease | |
| OVCAR-8 (Ovarian Cancer) | 5 µM | 6 hours | Significant Decrease |
Note: The IC50 for this compound in IMR-32 and SK-N-BE(2) cells was reported as 206 ± 9 nM and 326 ± 37 nM, respectively.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol is adapted for a Seahorse XFe24 Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
Protocol Workflow:
Caption: Seahorse XF OCR assay workflow.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust pH to 7.4.
-
Cell Preparation: Remove growth medium from the cells, wash once with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with this compound and the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
Data Acquisition: The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the results from this compound-treated cells to vehicle-treated controls.
Assay for Measuring Cellular ATP Levels
Application Note
Cellular ATP concentration is a direct indicator of the energy status of a cell and is tightly linked to mitochondrial function. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method for quantifying ATP. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. Treatment with this compound, an inhibitor of oxidative phosphorylation, is expected to cause a significant decrease in cellular ATP levels.
Data Presentation
| Cell Line | Compound | Concentration | Treatment Time | Effect on ATP Levels (% of control) | Reference |
| Human Endothelial Cells | H₂O₂ | 2.5 mM | 30 min | ~23% | |
| Human Tumor Cell Lines | LY309887 | IC50 | 24 hours | Depletion to < 1 mM | |
| MDR Cancer Cells | Pluronic® P85 | EC50 | Not specified | 50% |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cells of interest
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol Workflow:
Caption: CellTiter-Glo® ATP assay workflow.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells) and normalize the luminescence of treated cells to that of vehicle-treated controls to determine the percentage of ATP depletion.
Assay for Measuring Mitochondrial Membrane Potential (ΔΨm)
Application Note
The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial health and is maintained by the proton gradient generated by the electron transport chain. A loss of ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis. The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. This compound is expected to cause a collapse of the mitochondrial membrane potential.
Data Presentation
| Cell Line | Compound | Concentration | Effect on ΔΨm (Red/Green Fluorescence Ratio) | Reference |
| Jurkat | CCCP (positive control) | 50 µM | Significant decrease | |
| Myelodysplastic Syndromes Patient Cells | Iron Chelator (Deferasirox) | Clinical Dosing | ~2.6-fold increase (recovery) | |
| L1210 | CCCP (positive control) | 50 µM | Depression of J-aggregate fluorescence |
Experimental Protocol: JC-1 Assay
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol Workflow:
Caption: JC-1 assay workflow for mitochondrial membrane potential.
Step-by-Step Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-10 µM) in cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Washing: Gently wash the cells with an appropriate assay buffer to remove excess JC-1.
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images using filters for red (J-aggregates, Ex/Em ~585/590 nm) and green (J-monomers, Ex/Em ~514/529 nm) fluorescence.
-
Flow Cytometry: Analyze cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at the respective emission wavelengths for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to controls indicates mitochondrial depolarization.
Assay for Measuring Reactive Oxygen Species (ROS)
Application Note
Mitochondria are a major source of cellular reactive oxygen species (ROS). Disruption of the electron transport chain by compounds like this compound can lead to an increase in electron leakage and subsequent production of superoxide and other ROS. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in DCF fluorescence indicates an increase in cellular ROS levels.
Data Presentation
| Cell Line | Compound | Concentration | Effect on ROS Levels (Fold Change vs. Control) | Reference |
| Human Trophoblast Cells | TBBPA | 25 µM | Increased fluorescence | |
| Human Skin Cells | H₂O₂ | Not specified | Increased fluorescence | |
| Myelodysplastic Syndromes Patient Cells | Iron Overload | N/A | ~3.2-3.8-fold higher than controls |
Experimental Protocol: DCFDA Assay
Materials:
-
Cells of interest
-
This compound
-
DCFDA (or H2DCFDA)
-
Positive control (e.g., H₂O₂ or Pyocyanin)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Protocol Workflow:
Caption: DCFDA assay workflow for reactive oxygen species.
Step-by-Step Procedure:
-
Cell Culture: Plate cells and allow them to reach the desired confluency.
-
Compound Treatment: Treat cells with this compound, a vehicle control, and a positive control for ROS induction (e.g., 100 µM H₂O₂).
-
DCFDA Loading: Prepare a DCFDA working solution (typically 10-20 µM) in serum-free medium. Remove the treatment medium and incubate the cells with the DCFDA working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) or medium to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production. It is also recommended to normalize to cell number or protein content to account for any cytotoxicity.
References
- 1. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Quantifying the Synergistic Effects of VLX600 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for quantifying the synergistic effects of VLX600, an iron chelator and inhibitor of histone lysine demethylases (KDMs), with conventional chemotherapeutic agents. The primary mechanism of this synergy lies in this compound's ability to disrupt homologous recombination (HR) DNA repair, thereby sensitizing cancer cells to DNA-damaging agents like PARP inhibitors and platinum-based drugs.[1][2] This guide offers a comprehensive overview of the underlying signaling pathways, experimental workflows for assessing synergy, and protocols for key assays.
Introduction to this compound and its Synergistic Potential
This compound is a novel anti-cancer agent that has shown promise in preclinical and early clinical studies.[1] Its mechanism of action involves the chelation of intracellular iron, which is essential for the activity of several enzymes, including histone lysine demethylases (KDMs).[1] By inhibiting KDMs, this compound disrupts the homologous recombination (HR) pathway, a critical DNA repair mechanism for double-strand breaks.[1] This disruption of HR renders cancer cells more susceptible to the cytotoxic effects of chemotherapies that induce DNA damage, such as PARP inhibitors (e.g., olaparib) and platinum compounds (e.g., cisplatin and oxaliplatin). This creates a synthetic lethal interaction, where the combination of this compound and a chemotherapeutic agent is significantly more effective than either agent alone.
Signaling Pathway: this compound-Mediated Inhibition of Homologous Recombination
This compound's primary synergistic activity stems from its ability to interfere with the homologous recombination (HR) DNA repair pathway. This is achieved through the inhibition of iron-dependent histone lysine demethylases (KDMs), which are crucial for the recruitment of key HR proteins to sites of DNA double-strand breaks (DSBs). The following diagram illustrates the canonical HR pathway and the point of intervention by this compound.
Caption: this compound inhibits HR repair by chelating iron, a necessary cofactor for KDMs involved in RAD51 recruitment.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and chemotherapy can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vitro Synergy of this compound with Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Drug Combination (this compound + Olaparib) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| OVCAR-8 | Various Concentrations | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic | ||
| PEO14 | Various Concentrations | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic | ||
| OV90 | Various Concentrations | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic |
Note: The CI values are consistently less than 1 across a range of affected fractions, indicating a strong synergistic relationship in HR-proficient ovarian cancer cell lines.
In Vitro Synergy of this compound with Cisplatin in Cancer Cell Lines
| Cell Line | Drug Combination (this compound + Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| OVCAR-8 | Various Concentrations | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic | ||
| PEO14 | Various Concentrations | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic |
Note: Similar to the combination with olaparib, this compound demonstrates significant synergy with cisplatin in ovarian cancer cells.
In Vivo Synergistic Efficacy of this compound with Oxaliplatin in a Colon Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) | Interpretation |
| Vehicle Control | 1200 ± 150 | - | - |
| This compound alone | 1050 ± 130 | 12.5% | Minimal effect |
| Oxaliplatin alone | 600 ± 90 | 50% | Moderate effect |
| This compound + Oxaliplatin | 250 ± 50 | 79.2% | Synergistic Effect |
Note: The combination of this compound and oxaliplatin results in a significantly greater reduction in tumor growth compared to either agent alone, demonstrating in vivo synergy.
Experimental Protocols
The following section provides detailed protocols for key experiments to assess the synergistic effects of this compound with chemotherapy.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy using a clonogenic survival assay and CI analysis.
Protocol: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or chemotherapy, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and chemotherapeutic agent(s)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into 6-well plates at a predetermined density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both individually and in combination at fixed ratios.
-
Remove the medium from the wells and add the drug-containing medium. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Colony Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol for 10 minutes.
-
Aspirate the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Use the SF values to determine the Combination Index (CI) using software like CompuSyn.
-
Experimental Workflow for Assessing HR Inhibition
Caption: Workflow for visualizing and quantifying the inhibition of homologous recombination via RAD51 foci formation.
Protocol: RAD51 Foci Formation Assay by Immunofluorescence
This assay directly visualizes the disruption of HR repair by quantifying the formation of RAD51 foci at sites of DNA damage.
Materials:
-
Cells cultured on glass coverslips in 6-well plates
-
This compound
-
Source of ionizing radiation (IR) or other DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
-
Induction of DNA Damage:
-
Expose cells to a source of DNA damage (e.g., 10 Gy of ionizing radiation).
-
Return cells to the incubator for a repair period (e.g., 4-8 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount coverslips onto glass slides using DAPI-containing mounting medium.
-
Image using a fluorescence microscope.
-
-
Quantification:
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5-10 foci.
-
Compare the percentage of RAD51-positive cells between control and this compound-treated groups. A significant reduction in RAD51 foci formation in the presence of this compound indicates HR inhibition.
-
Conclusion
The combination of this compound with conventional chemotherapies represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The protocols and application notes provided herein offer a comprehensive framework for researchers to quantitatively assess the synergistic interactions of this compound, elucidate its mechanism of action, and guide further preclinical and clinical development. The consistent synergistic effects observed with PARP inhibitors and platinum agents underscore the potential of this compound to functionally mimic a "BRCA-like" phenotype in HR-proficient tumors, thereby expanding the patient population that may benefit from these targeted therapies.
References
Application Note: Generation and Characterization of VLX600-Resistant Cancer Cell Line Models
Introduction
VLX600 is a novel small molecule anticancer agent designed to target the metabolic vulnerabilities of cancer cells. It functions as an iron chelator, which leads to the inhibition of mitochondrial respiration and oxidative phosphorylation (OXPHOS), ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[1][2] This mechanism is particularly effective in the metabolically stressed and hypoxic microenvironments often found in solid tumors.[3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Acquired resistance can emerge through various mechanisms, including metabolic reprogramming, where cancer cells shift their energy production pathways to evade the drug's effects.[4][5]
To facilitate the study of these resistance mechanisms and to aid in the development of strategies to overcome them, robust preclinical models are essential. This document provides a detailed protocol for the in vitro generation of this compound-resistant cancer cell lines. The methodology is based on a well-established dose-escalation strategy, where parental cancer cells are continuously exposed to gradually increasing concentrations of this compound. This process selects for cells that have acquired mechanisms to survive and proliferate despite the presence of the drug.
This application note provides a comprehensive guide for researchers, including a step-by-step protocol for developing resistant lines, methods for validating the resistant phenotype, and approaches for characterizing the underlying molecular changes.
Hypothetical Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by chelating intracellular iron, a critical cofactor for the electron transport chain enzymes in mitochondria. This disruption of mitochondrial function inhibits ATP production and induces cell death. A plausible mechanism of acquired resistance involves a metabolic shift away from mitochondrial respiration towards aerobic glycolysis (the Warburg effect). Resistant cells may upregulate glycolytic enzymes to generate sufficient ATP for survival, thereby bypassing the mitochondrial blockade imposed by this compound.
Experimental Protocols
This section details the materials and methods required to generate and validate this compound-resistant cell lines.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., HCT116 colon cancer, A549 lung cancer).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Cell Culture Consumables: T-25 and T-75 flasks, 6-well and 96-well plates, serological pipettes, cell scrapers.
-
Reagents for Validation:
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®).
-
DMSO (vehicle control).
-
PBS (Phosphate-Buffered Saline).
-
Trypsin-EDTA.
-
Lysis buffer for protein extraction (e.g., RIPA buffer).
-
Protein quantification assay (e.g., BCA assay).
-
Antibodies for Western blot (e.g., anti-Hexokinase 2, anti-LDHA, anti-ß-actin).
-
Protocol 1: Generation of this compound-Resistant Cell Line
This protocol employs a continuous, stepwise dose-escalation method. The process can take 6-12 months.
Procedure:
-
Initial IC50 Determination:
-
Plate the parental cell line in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiation of Resistance Development:
-
Seed parental cells in a T-25 flask.
-
Begin continuous culture with a starting concentration of this compound equal to the IC20-IC30 of the parental line.
-
-
Dose Escalation:
-
Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Initially, a large percentage of cells will die. Wait for the surviving population to recover and reach 70-80% confluence. This may take several passages.
-
Once the cells are stably proliferating at a given concentration, passage them and increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat this cycle of adaptation and dose escalation.
-
-
Monitoring and Cryopreservation:
-
At each successful dose escalation step, cryopreserve a batch of cells. This creates a timeline of developing resistance.
-
Periodically re-determine the IC50 value to quantify the level of resistance compared to the parental line. A 3- to 10-fold increase in IC50 is considered representative of resistance.
-
-
Establishment of the Resistant Line:
-
The process is complete when the desired level of resistance is achieved (e.g., >10-fold IC50 increase) and the cell line demonstrates stable proliferation at the maintenance dose.
-
The final resistant cell line should be maintained in culture medium containing a constant concentration of this compound (typically the concentration it was last adapted to) to prevent reversion of the resistant phenotype.
-
Protocol 2: Validation of Resistant Phenotype by Viability Assay
Procedure:
-
Cell Seeding: Seed both the parental (e.g., HCT116) and the newly generated resistant (e.g., HCT116-VLR) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to cover the expected IC50 values for both cell lines.
-
Incubation: Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls. Incubate for 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
Example Data Presentation
The following tables present hypothetical data from experiments comparing a parental cell line (Parental-CL) with a derived this compound-resistant cell line (VLR-CL).
Table 1: Comparison of this compound IC50 Values
This table summarizes the results from the cell viability assay, demonstrating a significant shift in drug sensitivity.
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) |
| Parental-CL | 0.5 ± 0.08 | 1.0 |
| VLR-CL | 12.5 ± 1.3 | 25.0 |
| Resistance Index (RI) = IC50 (VLR-CL) / IC50 (Parental-CL) |
Table 2: Western Blot Analysis of Metabolic Proteins
This table shows hypothetical changes in the expression of key glycolytic enzymes, supporting the metabolic reprogramming hypothesis.
| Protein | Parental-CL (Relative Density) | VLR-CL (Relative Density) | Fold Change (VLR/Parental) |
| Hexokinase 2 (HK2) | 1.00 ± 0.12 | 3.50 ± 0.45 | +3.5 |
| Lactate Dehydrogenase A (LDHA) | 1.00 ± 0.15 | 2.80 ± 0.30 | +2.8 |
| ß-actin (Loading Control) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.0 |
| Values are normalized to the loading control and expressed relative to the Parental-CL. |
Conclusion
The protocols and methodologies described in this application note provide a robust framework for developing and characterizing this compound-resistant cell line models. These models are invaluable tools for investigating the molecular mechanisms that drive resistance to mitochondrial inhibitors. Understanding these pathways can lead to the identification of new therapeutic targets, the development of novel drug combinations to overcome resistance, and the discovery of biomarkers to predict patient response. The successful generation of such models is a critical step in advancing cancer research and improving therapeutic outcomes.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. | BioWorld [bioworld.com]
- 4. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
Application Notes and Protocols for Assessing Autophagy Induction by VLX600
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is an investigational anti-cancer agent that induces cell death in quiescent tumor cells, particularly in the nutrient-deprived and hypoxic microenvironments of solid tumors. Its mechanism of action involves the chelation of iron and inhibition of mitochondrial oxidative phosphorylation (OXPHOS)[1][2][3]. This leads to a bioenergetic crisis within the cancer cells, triggering a cellular self-digestive process known as autophagy[4]. These application notes provide detailed protocols for assessing the induction of autophagy by this compound in cancer cell lines.
Mechanism of this compound-Induced Autophagy
This compound's dual action as an iron chelator and an OXPHOS inhibitor disrupts mitochondrial function, leading to a significant decrease in cellular ATP levels[4]. This energy deficit activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (mTOR) signaling pathway, a central negative regulator of autophagy. The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes that engulf cellular components for lysosomal degradation and recycling.
Furthermore, this compound has been shown to induce the expression of BNIP3 and BNIP3L, which act as mitochondrial receptors for selective autophagy of mitochondria, a process termed mitophagy. This targeted removal of damaged mitochondria is a crucial aspect of this compound's cytotoxic effect.
This compound signaling cascade leading to autophagy.
Experimental Protocols
Several robust methods can be employed to monitor and quantify this compound-induced autophagy. The following protocols provide detailed procedures for Western blotting for LC3-II, and the mCherry-EGFP-LC3 reporter assay for monitoring autophagic flux.
Western Blotting for LC3 Conversion (LC3-I to LC3-II)
This is one of the most widely used techniques to assess autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Experimental Workflow:
Workflow for LC3-II Western Blotting.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
To assess autophagic flux, include a set of wells co-treated with this compound and an autophagy inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (25 µM) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control, such as β-actin or GAPDH, to normalize protein loading.
-
Data Presentation:
| Treatment Group | This compound (µM) | Chloroquine (µM) | LC3-II / β-actin Ratio (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 |
| This compound | 5 | 0 | Value |
| Chloroquine | 0 | 25 | Value |
| This compound + Chloroquine | 5 | 25 | Value |
Note: A further increase in LC3-II levels in the presence of an autophagy inhibitor compared to this compound alone indicates an increase in autophagic flux.
mCherry-EGFP-LC3 Autophagic Flux Assay
This fluorescence-based assay allows for the visualization and quantification of autophagic flux. Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mCherry. In the neutral environment of the autophagosome, both fluorophores are active, resulting in yellow fluorescence. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red fluorescence. An increase in red puncta indicates active autophagic flux.
Experimental Workflow:
Workflow for the mCherry-EGFP-LC3 Assay.
Protocol:
-
Cell Transfection and Culture:
-
Seed cells on glass coverslips in 24-well plates or in appropriate plates for flow cytometry.
-
Transfect cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with this compound at the desired concentrations and for the appropriate time points.
-
Include vehicle-treated cells as a negative control and cells treated with a known autophagy inducer (e.g., rapamycin or starvation) as a positive control.
-
-
Fluorescence Microscopy:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal or fluorescence microscope equipped with filters for GFP (green), mCherry (red), and DAPI (blue).
-
Capture images from multiple random fields for each experimental condition.
-
-
Flow Cytometry:
-
Harvest the treated cells by trypsinization.
-
Wash the cells with PBS and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer capable of detecting GFP and mCherry fluorescence.
-
Quantify the percentage of cells with high red fluorescence (autolysosomes) versus yellow fluorescence (autophagosomes).
-
Data Presentation:
Fluorescence Microscopy Data:
| Treatment Group | Average Number of Yellow Puncta per Cell | Average Number of Red Puncta per Cell |
| Vehicle Control | Value | Value |
| This compound (5 µM) | Value | Value |
| Positive Control | Value | Value |
Flow Cytometry Data:
| Treatment Group | % of Cells with High Red/Green Fluorescence Ratio |
| Vehicle Control | Value |
| This compound (5 µM) | Value |
| Positive Control | Value |
Conclusion
The provided protocols offer robust and reliable methods to assess the induction of autophagy by this compound. By combining biochemical approaches like Western blotting for LC3-II with functional fluorescence-based assays such as the mCherry-EGFP-LC3 reporter system, researchers can obtain a comprehensive understanding of the autophagic response to this compound treatment. These techniques are essential for further elucidating the mechanism of action of this compound and for the development of novel cancer therapies targeting cellular metabolism.
References
Application Notes and Protocols for Utilizing VLX600 to Study Cancer Cell Dormancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell dormancy is a significant clinical challenge, contributing to tumor recurrence and resistance to conventional therapies.[1][2] Dormant cancer cells exist in a state of quiescence, often residing in poorly vascularized and nutrient-deprived regions of a tumor.[1][2][3] These cells are notoriously difficult to eradicate with standard treatments that primarily target rapidly proliferating cells.
VLX600 is a small molecule that has shown promise in selectively targeting and eliminating dormant cancer cells. As an iron chelator, this compound disrupts mitochondrial respiration, leading to a bioenergetic catastrophe specifically in metabolically stressed, quiescent cells. This unique mechanism of action makes this compound a valuable tool for studying the biology of cancer cell dormancy and for developing novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound to induce and study cancer cell dormancy in vitro, offering insights into its mechanism of action and providing a framework for preclinical evaluation.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects on dormant cancer cells through a multi-faceted mechanism centered on the disruption of mitochondrial function and iron metabolism.
-
Inhibition of Mitochondrial Respiration: this compound acts as a mild inhibitor of mitochondrial respiration. This is particularly effective against dormant cancer cells, which have a limited capacity to compensate for reduced mitochondrial energy production by increasing glycolysis. This leads to a state of "starvation" and cell death in quiescent cells.
-
Iron Chelation: this compound is an iron chelator that interferes with intracellular iron metabolism. This property is crucial for its anti-cancer activity, as iron is essential for the function of mitochondrial electron transport chain complexes. By chelating iron, this compound impairs oxidative phosphorylation (OXPHOS).
-
Induction of Bioenergetic Catastrophe: The dual action of inhibiting mitochondrial respiration and chelating iron culminates in a bioenergetic catastrophe within the cancer cells. This is characterized by a decrease in cellular ATP levels and disruption of oxidative phosphorylation.
-
Induction of Mitophagy and Autophagy-Dependent Cell Death: In some cancer cell types, such as glioblastoma, this compound has been shown to induce mitophagy and an autophagy-dependent form of cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Culture Condition | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | Spheroid | 10 | |
| Various | Various Human Cancers | Monolayer | 0.039 - 0.51 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Induction of Cancer Cell Dormancy via Serum Starvation
This protocol describes a method to induce a quiescent state in cancer cells by depriving them of serum.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-5 for ovarian cancer)
-
Standard growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-Free Medium (SFM)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Seed cancer cells in a 6-well plate with standard growth medium and allow them to reach approximately 70% confluency.
-
Carefully wash the cells twice with sterile PBS to remove any residual serum.
-
Replace the standard growth medium with SFM.
-
Incubate the cells in SFM for 72 hours to induce dormancy.
-
Verification of Dormancy: The dormant state can be confirmed by observing a significant decrease in the proliferation marker Ki67 and a reduced ERK1/2/p38 MAPK activity ratio. Cells should be arrested in the G0/G1 phase of the cell cycle, which can be assessed by flow cytometry.
Protocol 2: 3D Spheroid Culture to Mimic the Tumor Microenvironment
This protocol details the formation of 3D cancer cell spheroids, which more closely resemble the nutrient and oxygen gradients found in solid tumors, creating a natural environment for dormant cells.
Materials:
-
Cancer cell line of interest (e.g., HCT 116 for colon cancer)
-
Appropriate cell culture medium
-
Ultra-low attachment 96-well plates
-
Basement Membrane Extract (BME), such as Matrigel or Cultrex BME
Procedure:
-
Thaw the BME on ice overnight in a 4°C refrigerator.
-
On the day of the assay, prepare a single-cell suspension of the cancer cells in their culture medium.
-
Coat the wells of an ultra-low attachment 96-well plate with a thin layer of BME.
-
Seed the cancer cells on top of the BME layer.
-
Centrifuge the plate at a low speed to encourage cell aggregation.
-
Incubate the plate under standard cell culture conditions. Spheroids will form over 24-72 hours.
-
The central core of larger spheroids will naturally become hypoxic and nutrient-deprived, inducing a quiescent state in the cells located there.
Protocol 3: Treatment of Dormant Cancer Cells with this compound
This protocol outlines the treatment of dormant cancer cells with this compound to assess its cytotoxic effects.
Materials:
-
Dormant cancer cells (prepared using Protocol 1 or 2)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Culture medium (SFM for serum-starved cells, standard medium for spheroids)
Procedure:
-
Prepare a series of dilutions of this compound in the appropriate culture medium to determine the optimal concentration. A typical starting range for in vitro studies is 1-20 µM.
-
For serum-starved cells, replace the SFM with fresh SFM containing the desired concentration of this compound.
-
For 3D spheroids, carefully remove the existing medium and add fresh medium containing this compound.
-
Incubate the cells with this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
Protocol 4: Analysis of this compound's Effects
A. Cell Viability Assessment (MTT or CellTiter-Glo® Assay)
-
After the treatment period, add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader to determine the percentage of viable cells relative to the vehicle control.
B. Western Blot Analysis for Dormancy and Apoptosis Markers
-
Lyse the treated cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against markers of dormancy (e.g., p27, Ki67), apoptosis (e.g., cleaved PARP, cleaved caspase-3), and mitochondrial function (e.g., COX IV).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Harvest the treated cells (for spheroids, first dissociate them into a single-cell suspension).
-
For cell cycle analysis, fix the cells and stain with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.
-
For apoptosis analysis, stain the cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) and analyze by flow cytometry.
Conclusion
This compound represents a promising tool for investigating the mechanisms of cancer cell dormancy and for the development of novel therapeutics aimed at eradicating this resilient cell population. The protocols outlined in these application notes provide a comprehensive framework for researchers to utilize this compound in their studies of dormant cancer cells. By employing these methods, scientists can further elucidate the pathways involved in dormancy and evaluate the potential of this compound and similar compounds as effective anti-cancer agents.
References
Application Notes and Protocols: Methodologies for Testing VLX600 Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus is an emerging, multidrug-resistant opportunistic pathogen causing a spectrum of diseases, most notably pulmonary infections in individuals with underlying lung conditions such as cystic fibrosis. The intrinsic and acquired resistance of M. abscessus to most standard antibiotics presents a significant clinical challenge, necessitating the exploration of novel therapeutic agents.
VLX600 is a novel small molecule originally developed as an anticancer agent. It functions as an iron chelator, disrupting mitochondrial respiration and inducing bioenergetic catastrophe in tumor cells.[1][2][3][4][5] Recent studies have demonstrated that this mechanism of action is also effective against M. abscessus. By sequestering essential iron, this compound inhibits the growth of this bacterium, making it a promising candidate for antimicrobial drug development. A 2025 study identified this compound as a potent antimicrobial against various strains of M. abscessus with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. The study also confirmed that its antimicrobial activity is abrogated by supplemental iron, indicating a mechanism dependent on iron chelation.
These application notes provide detailed methodologies for testing the efficacy of this compound against Mycobacterium abscessus in a laboratory setting. The protocols outlined below cover the determination of minimum inhibitory and bactericidal concentrations, assessment of synergistic effects with conventional antibiotics, and evaluation of intracellular activity.
Mechanism of Action: this compound
This compound exerts its antimicrobial effect primarily through the chelation of iron, an essential nutrient for bacterial growth and replication. Iron is a critical cofactor for numerous enzymes involved in vital cellular processes, including DNA synthesis and respiration. By binding to both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, this compound deprives M. abscessus of this crucial element, leading to the inhibition of its growth. This targeted disruption of iron metabolism presents a compelling strategy to combat this drug-resistant pathogen.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. | BioWorld [bioworld.com]
- 4. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 5. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phase I Clinical Trial of VLX600 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase I clinical trial design for VLX600, an investigational anticancer agent, in patients with solid tumors. The information is compiled from publicly available clinical trial data and related research publications.
Introduction to this compound
This compound is a novel small molecule that acts as an iron chelator.[1][2] Its primary mechanism of action involves interfering with intracellular iron metabolism, which leads to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe, ultimately resulting in tumor cell death.[1] Preclinical studies have shown that this compound can induce this metabolic disruption in cancer cells, particularly in the nutrient-deprived microenvironment of solid tumors.[3][4] Furthermore, emerging research suggests that this compound may also disrupt homologous recombination, a key DNA repair pathway, potentially sensitizing cancer cells to other therapies like PARP inhibitors and platinum-based agents.
Phase I Clinical Trial Design (NCT02222363)
A Phase I, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with refractory advanced solid tumors.
Study Objectives
-
Primary Objective: To determine the safety and tolerability of this compound and to establish the MTD and/or recommended Phase II dose (RP2D).
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To observe any preliminary evidence of anti-tumor activity.
-
Patient Population
The study enrolled adult patients (≥18 years) with histologically confirmed advanced solid tumors that were refractory to standard therapies. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.
Dosing and Administration
This compound was administered as a 4-hour intravenous infusion on Days 1, 8, and 15 of a 28-day treatment cycle. The dose escalation followed a standard 3+3 design with the following dose cohorts:
-
10 mg
-
20 mg
-
40 mg
-
80 mg
-
160 mg
-
210 mg
Due to a grade 3 pulmonary embolism observed at the 40 mg dose level, subsequent dose increments were reduced. The study was ultimately terminated early due to slow recruitment and a perceived lack of efficacy, and the MTD was not determined.
Data Presentation
Clinical Outcomes
No objective anti-tumor responses were observed in the 17 patients who received at least one dose of this compound. However, stable disease was the best response in six patients (32%).
| Clinical Outcome | Number of Patients (N=17) | Percentage |
| Objective Response | 0 | 0% |
| Stable Disease | 6 | 32% |
| Progressive Disease | Not Reported | - |
| Not Evaluable | Not Reported | - |
Table 1: Summary of Best Overall Response in the Phase I Trial of this compound.
Safety and Tolerability
This compound was reported to be reasonably well-tolerated, with no dose-limiting toxicities (DLTs) observed before the study's early termination. Fourteen patients experienced drug-related adverse events (AEs). The most frequently reported AEs are listed below.
| Adverse Event | Grade |
| Fatigue | Not Specified |
| Nausea | Not Specified |
| Constipation | Not Specified |
| Vomiting | Not Specified |
| Increased Alkaline Phosphatase | Not Specified |
| Anemia | Not Specified |
| Decreased Appetite | Not Specified |
| Pulmonary Embolism | Grade 3 |
Table 2: Most Frequently Reported Drug-Related Adverse Events. (Note: Specific frequencies and grades for most AEs were not available in the public domain.)
Pharmacokinetics and Pharmacodynamics
Although pharmacokinetic analysis was a secondary objective of the study, specific quantitative PK parameters (e.g., Cmax, AUC, half-life) have not been reported in the available literature. Similarly, while the mechanism of action of this compound as an iron chelator and mitochondrial inhibitor is established, quantitative pharmacodynamic data from patient samples (e.g., changes in serum iron levels, transferrin saturation, or direct measures of mitochondrial respiration in tumor biopsies) are not publicly available.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the clinical development of an iron-chelating agent like this compound. The specific protocols used in the NCT02222363 trial are not publicly available.
Protocol for Assessment of Iron Chelation (Pharmacodynamics)
Objective: To determine the effect of this compound on systemic iron levels.
Methodology: Analysis of Serum Iron and Transferrin Saturation
-
Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at specified time points post-infusion.
-
Sample Processing: Centrifuge the blood samples to separate the serum. Store serum samples at -80°C until analysis.
-
Serum Iron Measurement:
-
Utilize a colorimetric assay (e.g., Ferrozine-based method).
-
In an acidic medium, iron is released from its carrier protein, transferrin.
-
A reducing agent (e.g., ascorbic acid) reduces Fe³⁺ to Fe²⁺.
-
Fe²⁺ reacts with a chromogen (e.g., Ferrozine) to form a colored complex.
-
Measure the absorbance of the complex spectrophotometrically. The intensity of the color is proportional to the iron concentration.
-
-
Total Iron-Binding Capacity (TIBC) Measurement:
-
Add a known excess of iron to the serum sample to saturate all iron-binding sites on transferrin.
-
Remove the excess unbound iron using a magnesium carbonate gel.
-
Measure the iron concentration in the supernatant, which represents the TIBC.
-
-
Calculation of Transferrin Saturation:
-
Calculate the percentage of transferrin saturation using the formula: (Serum Iron / TIBC) x 100%
-
Protocol for Assessment of Mitochondrial Respiration (Pharmacodynamics)
Objective: To assess the inhibitory effect of this compound on mitochondrial function in patient-derived samples (e.g., tumor biopsies or peripheral blood mononuclear cells - PBMCs).
Methodology: High-Resolution Respirometry (Seahorse XF Analyzer or similar)
-
Sample Preparation:
-
Tumor Biopsies: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
-
PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Plating: Seed a known number of viable cells into the wells of a Seahorse XF microplate.
-
Assay Procedure:
-
Incubate the cells in a non-buffered medium in a CO₂-free incubator to allow for temperature and pH equilibration.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject modulators of mitochondrial respiration to assess different parameters:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To determine maximal respiratory capacity.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the changes in OCR following the injection of each compound to determine the bioenergetic profile of the cells and the extent of mitochondrial inhibition.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow of the Phase I clinical trial for this compound.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming VLX600 Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VLX600 in in vitro experiments, with a focus on addressing and overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS) that acts as an iron chelator. By sequestering iron, it disrupts mitochondrial function and inhibits histone lysine demethylases (KDMs), leading to a disruption of the homologous recombination (HR) DNA repair pathway. This dual mechanism makes it a subject of interest in cancer research, particularly for its ability to synergize with PARP inhibitors and platinum-based chemotherapies.
Q2: In which solvents can I dissolve this compound and what are the recommended concentrations?
A2: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. It has lower solubility in ethanol. It is crucial to start with a high-concentration stock in an appropriate solvent before further dilution into aqueous buffers or cell culture media.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. Published studies have reported effective concentrations ranging from the nanomolar (nM) to the low micromolar (µM) range. For cytotoxicity assays, IC50 values are often observed in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing precipitation after diluting my this compound stock solution in cell culture medium. What could be the cause?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. This can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may have exceeded its aqueous solubility limit.
-
Solvent Shock: Rapidly adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature Changes: Moving from room temperature preparation to a 37°C incubator can affect solubility.
Q5: How stable is this compound in cell culture medium during my experiment?
A5: The stability of this compound in cell culture media over extended periods has not been extensively reported in publicly available literature. The stability can be influenced by factors such as the media composition, pH, temperature, and exposure to light. For long-term experiments (e.g., over 24 hours), it is advisable to assess the stability of this compound under your specific experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide. For critical long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Improper solvent; Concentration too high. | Ensure you are using high-purity, anhydrous DMSO or DMF. Do not exceed the recommended solubility limits (see Table 1). Gently warm the solution to aid dissolution, but avoid excessive heat. |
| Precipitation in Final Culture Medium | Exceeded aqueous solubility; "Solvent shock"; Interaction with media components. | 1. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the culture medium. 2. Pre-warm Media: Use pre-warmed (37°C) cell culture medium for dilutions. 3. Increase Final DMSO Concentration (with caution): Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle control to assess solvent toxicity. 4. Reduce Serum Concentration: If using serum, consider temporarily reducing the concentration during the initial hours of treatment, as serum proteins can sometimes contribute to precipitation. |
| Inconsistent or Non-reproducible Results | Compound degradation; Inaccurate pipetting of viscous stock; Cell density variation. | 1. Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium (see protocol below). 2. Fresh Dilutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment. 3. Proper Pipetting: When pipetting the viscous DMSO stock, ensure you are aspirating and dispensing slowly and accurately. Consider using reverse pipetting techniques. 4. Consistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates. |
| High Background Signal or Off-Target Effects | High DMSO concentration; Compound autofluorescence. | 1. Optimize DMSO Concentration: Determine the maximum tolerated DMSO concentration for your cell line. 2. Include Proper Controls: Always include a vehicle-only (DMSO) control. For fluorescence-based assays, include a "compound only" well (without cells) to check for autofluorescence. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility |
| DMSO (Dimethyl Sulfoxide) | ~20 mg/mL |
| DMF (Dimethylformamide) | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
Data sourced from publicly available supplier information.
Table 2: Typical Working Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Line Example | Reported Concentration Range |
| Cytotoxicity (IC50) | Neuroblastoma (IMR-32, Sk-N-BE(2)) | 200 - 400 nM |
| Mitochondrial Respiration Inhibition | Neuroblastoma (IMR-32, Sk-N-BE(2)) | 200 - 400 nM |
| Homologous Recombination Inhibition | Ovarian Cancer (OVCAR-8) | 100 nM |
| Synergy with PARP inhibitors | Ovarian Cancer (OVCAR-8, PEO14, OV90) | Synergy observed at various concentrations |
These values are for reference only and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 317.35 g/mol .
-
Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 0.317 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
To minimize "solvent shock," add the this compound stock to the medium dropwise while gently vortexing.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the solution into sterile, sealed tubes for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation:
-
Place the tubes in a 37°C incubator under the same conditions as your cell culture experiments (e.g., 5% CO2).
-
-
Sample Collection:
-
At each designated time point, remove one tube and immediately store it at -80°C to prevent further degradation. The sample for time point 0 should be frozen immediately after preparation.
-
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Optimizing VLX600 Dosage for Maximum Therapeutic Window: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VLX600 in their experiments. The information is designed to offer direct, practical solutions to common challenges encountered during the optimization of this compound dosage to achieve the maximum therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an iron chelator that selectively targets the labile iron pool within cancer cells. This disruption of iron homeostasis leads to the inhibition of mitochondrial respiration, primarily by affecting complexes I and II of the electron transport chain.[1] This results in a bioenergetic catastrophe and subsequent cancer cell death.[2]
Q2: How does this compound selectively target cancer cells?
A2: Cancer cells often exhibit an increased demand for iron to support their rapid proliferation and metabolic activity, making them more vulnerable to iron chelation than normal cells. This compound preferentially induces a significant decrease in ATP levels in cancer cells compared to non-malignant cells.
Q3: What is the difference between apoptosis and autophagy in the context of this compound treatment?
A3: Apoptosis is a form of programmed cell death, or "cell suicide." In contrast, autophagy is a cellular recycling process that can, under certain conditions, act as a survival mechanism. In some cancer cell lines, this compound treatment has been observed to induce a protective autophagic response.[3] Inhibition of this autophagic process can potentiate the cytotoxic effects of this compound.[3]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies suggest that this compound can synergize with other anticancer agents. For example, by disrupting homologous recombination, this compound has been shown to enhance the efficacy of PARP inhibitors and cisplatin in ovarian cancer cells.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and allow the plate to rest at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Possible Cause: Variation in reagent preparation or incubation times.
-
Solution: Prepare fresh this compound dilutions for each experiment from a validated stock. Standardize all incubation times for cell treatment and assay development.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.
-
Issue 2: Unexpected Toxicity in Normal (Non-Cancerous) Control Cell Lines
-
Possible Cause: High concentration of this compound.
-
Solution: Perform a dose-response curve on your specific normal cell line to determine its tolerance. While generally more resistant, high concentrations of any compound can induce toxicity.
-
-
Possible Cause: Nutrient-depleted or stressed culture conditions.
-
Solution: Ensure that the culture medium is fresh and contains all necessary supplements. Stressed normal cells may be more susceptible to the metabolic disruption caused by this compound.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination, which can alter cellular metabolism and drug sensitivity.
-
Issue 3: Lack of Expected Cytotoxicity in Cancer Cell Lines
-
Possible Cause: Induction of a protective autophagic response.
-
Solution: Assess markers of autophagy (e.g., LC3-II conversion) via Western blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to enhance this compound's cytotoxic effect.
-
-
Possible Cause: Cell line-specific resistance mechanisms.
-
Solution: Investigate the specific metabolic profile of your cancer cell line. Cells that are less reliant on mitochondrial respiration (i.e., highly glycolytic) may be inherently more resistant to this compound.
-
-
Possible Cause: Inactive this compound compound.
-
Solution: Verify the integrity and activity of your this compound stock. If possible, test its activity on a known sensitive cell line as a positive control.
-
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and provides a comparison with a non-cancerous cell line to illustrate the therapeutic window. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Kelly | Neuroblastoma | ~6.5 | ~4.6 | |
| SK-N-AS | Neuroblastoma | ~6.5 | ~4.6 | |
| HCT116 | Colon Carcinoma | ~6.0 | >5 | |
| HT29 | Colon Carcinoma | ~6.0 | >5 | |
| hTERT-RPE1 | Normal (Immortalized) | >30 | N/A |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours (or overnight) with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in a flask with the desired concentrations of this compound for a specified duration.
-
After treatment, trypsinize the cells and perform a cell count to obtain a single-cell suspension.
-
Plate a precise number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound formulation for in vivo administration
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the desired dosage and schedule (e.g., intravenous injection). The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. Mitochondrial electron transport chain disruption and oxidative stress in lipopolysaccharide-induced cardiac dysfunction in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Addressing potential off-target effects of VLX600
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600. The information is designed to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as an iron chelator. By binding to intracellular iron, it disrupts iron metabolism, leading to the inhibition of mitochondrial respiration. This results in a bioenergetic catastrophe and subsequent cell death, particularly in tumor cells within metabolically compromised microenvironments.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of iron-dependent histone lysine demethylases (KDMs).[1][2] This activity can disrupt homologous recombination (HR) DNA repair, which may lead to synthetic lethality when combined with PARP inhibitors or platinum-based chemotherapies.[1][2] this compound has also been observed to induce a protective autophagic response in some cancer cells.
Q3: Is a comprehensive kinase selectivity profile for this compound available?
A3: Currently, a comprehensive, publicly available kinase selectivity profile (kinome scan) for this compound against a broad panel of kinases has not been reported in the literature. While this compound's primary off-target effects on histone demethylases are documented, its broader kinase inhibitory profile remains to be fully elucidated. Researchers are advised to perform their own kinase screening assays to characterize potential off-target effects in their specific experimental systems.
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound in my cell viability assays?
A4: To differentiate between cytotoxicity (cell death) and cytostatic effects (inhibition of cell proliferation), it is recommended to employ multiple assay formats. A metabolic-based assay (e.g., MTT or resazurin) can be complemented with a cell counting method (e.g., trypan blue exclusion) at different time points. Additionally, specific assays for apoptosis (e.g., Annexin V/PI staining) or cell cycle analysis can provide further insights into the cellular response to this compound.
Q5: What are the reported in vivo toxicities of this compound?
A5: In a Phase I clinical trial, this compound was found to be reasonably well-tolerated. The most frequently reported drug-related adverse events included fatigue, nausea, constipation, and anemia. A maximum tolerated dose (MTD) was not established in this study. It is important to note that these findings are from human clinical trials, and toxicity profiles in preclinical animal models may vary.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variability in cellular metabolic state.
-
Troubleshooting Tip: this compound's cytotoxicity is enhanced in metabolically stressed conditions. Ensure consistent cell culture conditions, including media glucose concentration and cell density, to minimize variability in the metabolic state of your cells.
-
-
Possible Cause 2: Interference of this compound's color with colorimetric assays.
-
Troubleshooting Tip: If using colorimetric assays like MTT, run appropriate controls with this compound in cell-free media to check for any direct absorbance interference. Consider using alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo) or fluorescence.
-
-
Possible Cause 3: Iron content in the cell culture medium.
-
Troubleshooting Tip: The iron concentration in fetal bovine serum (FBS) can vary between lots and influence the efficacy of this compound. If you suspect this is an issue, test different lots of FBS or use an iron-supplemented or iron-depleted medium as a control.
-
Issue 2: Unexpected cellular responses not aligning with mitochondrial inhibition.
-
Possible Cause 1: Dominant off-target effects on histone demethylases.
-
Troubleshooting Tip: The inhibition of KDMs by this compound can affect DNA repair and gene expression. To investigate this, assess markers of DNA damage (e.g., γH2AX foci) or changes in histone methylation (e.g., H3K9me3) by western blot or immunofluorescence.
-
-
Possible Cause 2: Induction of a protective autophagic response.
-
Troubleshooting Tip: this compound can induce autophagy, which may promote cell survival. Monitor the expression of autophagy markers like LC3-II by western blot. To determine if autophagy is protective, combine this compound treatment with an autophagy inhibitor (e.g., chloroquine) and assess for enhanced cytotoxicity.
-
Issue 3: Difficulty in interpreting results due to iron chelation.
-
Possible Cause: The observed phenotype is a direct consequence of iron depletion rather than a specific downstream signaling event.
-
Troubleshooting Tip: To confirm that the observed effects are due to iron chelation, perform rescue experiments by co-incubating cells with this compound and an excess of iron (e.g., ferric chloride or ferrous sulfate). A reversal of the phenotype in the presence of excess iron would confirm the role of iron chelation. Be mindful that high concentrations of iron can be toxic to cells, so appropriate controls are necessary.
-
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HCT116 | Colon Carcinoma | ~10 | Cell Viability |
| Patient-derived colorectal cancer cells | Colorectal Cancer | Low concentrations | Cell Viability |
| Neuroblastoma cell lines | Neuroblastoma | 0.2 - 0.4 | Cell Viability |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and media composition.
Table 2: On-target vs. Off-target Activity of this compound.
| Target/Process | Metric | Value | Comments |
| On-Target | |||
| Mitochondrial Respiration | Inhibition | Yes | Primary mechanism of action. |
| Off-Target | |||
| Histone Lysine Demethylase 4A (KDM4A) | Inhibition | Yes | In vitro demethylation activity inhibited by this compound. |
| Homologous Recombination (HR) | Disruption | Yes | A functional consequence of KDM inhibition. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells with media and resazurin only.
Protocol 2: Western Blot for LC3-II (Autophagy Marker)
-
Cell Lysis: After treatment with this compound (with and without an autophagy inhibitor like chloroquine as a control for autophagic flux), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of an autophagy inhibitor indicates an induction of autophagy.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Off-target effects of this compound on histone demethylases.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting Inconsistent Results in VLX600 Cytotoxicity Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding cytotoxicity assays involving the novel anti-cancer agent, VLX600. Inconsistent or unexpected results can be a significant challenge in preclinical drug evaluation. This resource aims to equip researchers with the knowledge to identify potential issues, optimize experimental protocols, and interpret their data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel iron chelator designed to interfere with intracellular iron metabolism. This action leads to the inhibition of mitochondrial respiration, ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[1] It has also been shown to disrupt homologous recombination (HR) DNA repair pathways, which can sensitize cancer cells to other treatments like PARP inhibitors and platinum-based chemotherapy.
Q2: I am observing high variability between my replicate wells. What are the common causes?
High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Variations in cell number per well will lead to different baseline absorbance or fluorescence readings.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions of this compound, can introduce significant variability. Use calibrated pipettes and change tips between concentrations.
Q3: My negative control (vehicle-treated) wells show significant cell death. What could be the issue?
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be cytotoxic at higher concentrations. It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity and interfere with assay readings. Regularly test your cell cultures for contamination.
-
Poor Cell Health: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can lead to spontaneous cell death. Always use cells in the logarithmic growth phase and at a consistent, low passage number.
Q4: The IC50 value I calculated is significantly different from published data. Why might this be?
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a CellTox™ Green assay measures membrane integrity. These different mechanisms can yield different IC50 values.
-
Experimental Conditions: Variations in incubation time, cell seeding density, and media composition can all influence the calculated IC50 value.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the specific assay conditions. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Notes |
| A549 | Lung Carcinoma | 0.039 | In vitro cytotoxicity |
| HeLa | Cervical Cancer | 0.14 | In vitro cytotoxicity |
| Caco-2 | Colorectal Adenocarcinoma | 0.22 | In vitro cytotoxicity |
| MCF-7 | Breast Adenocarcinoma | 0.26 | In vitro cytotoxicity |
| PC-3 | Prostate Adenocarcinoma | 0.44 | In vitro cytotoxicity |
| A2780 | Ovarian Carcinoma | 0.51 | In vitro cytotoxicity |
| Sk-N-AS | Neuroblastoma (MYCN non-amplified) | Not specified | 72h treatment |
| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | Not specified | 72h treatment |
| CHP-212 | Neuroblastoma (MYCN-amplified) | Not specified | 72h treatment |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | 0.326 ± 0.037 | 72h treatment |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 0.206 ± 0.009 | 72h treatment |
Data is compiled from multiple sources and variations may be observed due to different experimental conditions.[2][3]
Experimental Protocols
A detailed and consistent protocol is critical for obtaining reproducible results. The following is a generalized protocol for a colorimetric cytotoxicity assay (e.g., MTT) that can be adapted for use with this compound.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include vehicle control wells that receive the same concentration of solvent as the highest this compound concentration.
-
Also, include untreated control wells that receive only culture medium.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add MTT reagent to each well at the recommended concentration.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action involves iron chelation, leading to mitochondrial dysfunction and inhibition of DNA repair.
Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound using a plate-based assay.
Troubleshooting Decision Tree
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate VLX600-induced toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VLX600. The following information is intended to help mitigate this compound-induced toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to toxicity?
This compound is a novel iron chelator that primarily functions by interfering with intracellular iron metabolism. This disruption leads to the inhibition of mitochondrial respiration, ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[1][2] The primary mechanism of toxicity stems from its ability to chelate both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, which are crucial for mitochondrial function.[2] By depriving cells of functional iron, this compound impairs the mitochondrial electron transport chain, leading to decreased ATP production.[3][4]
Q2: Is this compound toxicity selective for cancer cells over normal cells?
Preclinical studies suggest that this compound exhibits a degree of selectivity for cancer cells. This selectivity is attributed to the altered metabolic state of many cancer cells, which are often housed in nutrient-deprived and hypoxic microenvironments, making them more vulnerable to disruptions in mitochondrial function. However, toxicity in normal cells can still occur, as mitochondrial respiration is a fundamental process for all cell types. A phase I clinical trial of this compound in patients with advanced solid tumors found the drug to be reasonably well-tolerated, with the most common side effects being fatigue, nausea, constipation, vomiting, and anemia.
Q3: What are the observable signs of this compound-induced toxicity in cell culture?
Common indicators of this compound-induced toxicity in vitro include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Induction of apoptosis or other forms of programmed cell death.
-
Decreased mitochondrial oxygen consumption rate (OCR).
-
Induction of a protective autophagic response, characterized by the formation of autophagosomes.
Troubleshooting Guide: Mitigating Off-Target Toxicity
This guide provides strategies and experimental approaches to minimize this compound-induced toxicity in normal (non-cancerous) cells during your research.
Issue 1: High levels of toxicity observed in normal cell lines.
Potential Cause: The concentration of this compound used may be too high for the specific normal cell line, or the experimental conditions may be exacerbating its effects.
Suggested Strategies:
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help establish a therapeutic window.
-
Iron Supplementation Rescue: Since this compound's primary mechanism is iron chelation, supplementing the culture medium with iron can help rescue normal cells from its toxic effects. This can also serve as a control to confirm the mechanism of action in your experiments.
-
Metabolic Modulation: Exploit the metabolic differences between cancer and normal cells. One promising approach is the co-treatment with a glucose transporter (GLUT) inhibitor.
Strategy 1: Iron Supplementation
-
Rationale: The cytotoxic effects of this compound are directly linked to its iron-chelating properties. Supplementing the media with iron can counteract this effect. The antimicrobial activity of this compound, for instance, is abrogated by the addition of FeCl₂ and FeCl₃.
-
Experimental Approach: Co-incubate your normal cells with this compound and varying concentrations of an iron salt, such as ferric citrate or ferrous sulfate. A viability assay (e.g., MTT or CellTiter-Glo) can then be used to assess the protective effect of iron supplementation.
Strategy 2: Combination with a GLUT Inhibitor
-
Rationale: this compound forces cells to rely more on glycolysis for ATP production by inhibiting mitochondrial respiration. Many cancer cells are already highly glycolytic (the Warburg effect). Normal cells, however, may be more sensitive to the simultaneous inhibition of both mitochondrial respiration and glycolysis. A study has shown that combining this compound with the pan-GLUT inhibitor DRB18 had a synergistic effect in neuroblastoma cells, while no significant cell death was observed in immortalized epithelial cells.
-
Experimental Approach: Treat your normal and cancer cell lines with this compound in the presence or absence of a GLUT inhibitor (e.g., DRB18). Assess cell viability to determine if the inhibitor selectively enhances toxicity in cancer cells while sparing normal cells.
Strategy 3: Modulating Autophagy
-
Rationale: this compound can induce a protective autophagic response in cells. Inhibiting this protective mechanism could potentially sensitize cancer cells to lower doses of this compound, thereby reducing the required concentration and minimizing off-target effects on normal cells.
-
Experimental Approach: Combine this compound with an autophagy inhibitor, such as chloroquine or 3-methyladenine. Evaluate whether this combination leads to a greater reduction in cancer cell viability at a lower this compound concentration.
Quantitative Data Summary
| Cell Line Type | Compound | Metric | Value | Reference |
| Human Colon Carcinoma (HCT 116) | This compound | IC50 | 10 µM (in spheroids) | |
| Neuroblastoma (IMR-32, Sk-N-BE(2)) | This compound + DRB18 | CDI | <1 (synergistic) | |
| Immortalized Epithelial Cells | This compound + DRB18 | Cell Death | Not significant |
CDI: Coefficient of Drug Interaction. A CDI value <1 indicates synergism.
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (both normal and cancer lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and any co-treatments like an iron supplement or GLUT inhibitor) for 24, 48, or 72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is a general guideline for use with a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Preparation: Prepare this compound and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate assay medium.
-
Assay Setup: Calibrate the Seahorse XF Analyzer. Replace the cell culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Measurement: Place the plate in the analyzer and measure the basal OCR. Subsequently, inject this compound and monitor the change in OCR. Further injections of mitochondrial inhibitors can be used to determine basal respiration, ATP-linked respiration, and maximal respiration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and mitigation strategy.
Caption: Workflow for mitigating this compound toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
Improving the bioavailability of VLX600 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600 in in vivo studies. Our goal is to help you overcome challenges related to the bioavailability of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an iron-chelating agent that has been investigated for its anticancer properties. Its mechanism of action involves the sequestration of intracellular iron, which leads to the inhibition of mitochondrial respiration and a subsequent energy crisis in cancer cells. This disruption of cellular metabolism can induce autophagy and cell death.[1][2] Specifically, this compound has been shown to inhibit the mTOR signaling pathway.
Q2: I am observing low or inconsistent efficacy of this compound in my oral in vivo studies. What could be the reason?
A2: Low oral bioavailability is a likely cause for inconsistent in vivo efficacy. This compound is known to be unstable in solutions and is likely poorly soluble in aqueous environments, which can significantly limit its absorption from the gastrointestinal tract.[1] Factors such as formulation, animal diet, and gastric pH can all influence the amount of drug that reaches systemic circulation.
Q3: Are there any known in vivo formulations for this compound?
A3: A basic formulation for in vivo administration involves dissolving this compound in DMSO and then further diluting it in corn oil.[1] However, the optimal formulation may depend on the specific animal model and experimental goals. It is recommended to freshly prepare solutions as this compound is unstable.[1]
Q4: What administration route was used in the clinical trial for this compound?
A4: In the Phase I clinical trial for patients with refractory advanced solid tumors, this compound was administered intravenously. This route bypasses absorption issues and ensures complete bioavailability.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses common issues encountered when administering this compound orally in preclinical models.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response | Poor and variable absorption of this compound from the GI tract. | 1. Optimize Formulation: Explore different formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or nanoparticle formulations to improve solubility and dissolution rate. 2. Standardize Dosing Procedure: Ensure consistent administration technique, volume, and timing relative to feeding. |
| Low or undetectable plasma concentrations | Insufficient dissolution and/or permeation of this compound across the intestinal epithelium. | 1. Increase Solubility: Use co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation. 2. Enhance Permeability: Include permeation enhancers in the formulation, though this should be done with caution to avoid toxicity. 3. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or subcutaneous (SC) administration for initial efficacy studies. |
| Precipitation of this compound in the formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Decrease Drug Concentration: If experimentally feasible, lower the dose. 2. Improve Solubilizing Capacity: Add a co-solvent like PEG400 or a surfactant to the vehicle. 3. Use a Different Vehicle: Screen various pharmaceutically acceptable oils and solvent systems for better solubility. |
| Lack of dose-proportional exposure | Saturation of absorption mechanisms at higher doses. | 1. Modify Formulation: An improved formulation may overcome saturation. 2. Adjust Dosing Regimen: Administer smaller, more frequent doses. |
Data Presentation: Physicochemical Properties and Formulation Impact
Due to the limited publicly available data for this compound's specific physicochemical properties, the following tables present illustrative data for a hypothetical poorly soluble compound with characteristics that may be similar to this compound. This data is for exemplary purposes only.
Table 1: Illustrative Physicochemical Properties of a this compound-like Compound
| Property | Illustrative Value | Implication for Oral Bioavailability |
| Molecular Weight | 317.35 g/mol | Within the range for good permeability (Lipinski's Rule of 5). |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility will likely lead to dissolution rate-limited absorption. |
| LogP | > 3.0 | High lipophilicity suggests good permeability but poor aqueous solubility. |
| Caco-2 Permeability (Papp, A to B) | < 1 x 10⁻⁶ cm/s | Low permeability may further limit absorption. |
Table 2: Illustrative Pharmacokinetic Parameters of a this compound-like Compound in Mice Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 20 | 50 | 2 | 200 | < 5% |
| DMSO/Corn Oil | 20 | 150 | 1.5 | 600 | ~15% |
| Lipid-Based Formulation (SEDDS) | 20 | 400 | 1 | 1800 | ~45% |
| Solid Dispersion | 20 | 350 | 1 | 1600 | ~40% |
Experimental Protocols
Protocol 1: Basic Formulation of this compound for Oral Gavage in Mice
This protocol is adapted from information provided by a commercial supplier.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve 20.8 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.
-
For a final dosing solution of 2.08 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing to ensure a homogenous suspension.
-
Important: Prepare the formulation fresh before each use, as this compound is unstable in solution.
Protocol 2: General Procedure for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse)
-
Syringe
-
This compound formulation
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.
-
If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
Caption: Workflow for improving and evaluating the oral bioavailability of this compound.
Logical Relationship
Caption: Key factors influencing the oral bioavailability of this compound.
References
Technical Support Center: Managing Adverse Events in VLX600 Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events observed in clinical trials of VLX600.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
A Phase I study of this compound in patients with refractory advanced solid tumors reported the following drug-related adverse events:
-
Fatigue
-
Nausea
-
Constipation
-
Vomiting
-
Increased alkaline phosphatase
-
Anemia
-
Decreased appetite[1]
A grade 3 pulmonary embolism was also reported in one patient.[1]
Troubleshooting Guides for Common Adverse Events
This section provides guidance on the management of common adverse events associated with this compound. The recommendations are based on general principles of managing chemotherapy-induced side effects and should be adapted to individual patient needs and institutional protocols.
Fatigue
Q: A patient in our this compound trial is experiencing significant fatigue. How should this be managed?
A: Fatigue is a very common side effect of cancer therapies. Management should be multi-faceted and tailored to the individual.
Troubleshooting Steps:
-
Assess the Severity: Grade the fatigue using a standardized scale (e.g., NCI Common Terminology Criteria for Adverse Events - CTCAE).
-
Rule out Other Causes: Investigate and address other potential contributing factors to fatigue, such as anemia, pain, emotional distress, or sleep disturbances.[2]
-
Non-Pharmacological Interventions:
-
Energy Conservation: Advise the patient on strategies to conserve energy, such as prioritizing activities, delegating tasks, and taking short rest periods throughout the day.[3]
-
Physical Activity: Encourage gentle to moderate exercise, such as walking or yoga, as it has been shown to reduce cancer-related fatigue.[4]
-
Sleep Hygiene: Recommend establishing a regular sleep schedule and creating a restful sleep environment.
-
Nutritional Support: Ensure the patient maintains adequate hydration and a balanced diet.
-
-
Pharmacological Interventions:
-
Consider psychostimulants (e.g., methylphenidate) in cases of severe, persistent fatigue, although their use should be carefully considered and monitored.
-
Data Presentation: NCI CTCAE v5.0 for Fatigue
| Grade | Description |
| 1 | Mild fatigue over baseline |
| 2 | Moderate fatigue; limiting instrumental Activities of Daily Living (ADL) |
| 3 | Severe fatigue; limiting self-care ADL |
| 4 | Life-threatening consequences; urgent intervention indicated |
| 5 | Death |
Nausea and Vomiting
Q: A patient is experiencing nausea and vomiting after this compound administration. What is the recommended management?
A: Chemotherapy-induced nausea and vomiting (CINV) can be distressing for patients. Prophylactic and rescue antiemetic therapy is crucial.
Troubleshooting Steps:
-
Assess the Severity and Timing: Determine if the CINV is acute (within 24 hours of treatment) or delayed (after 24 hours).
-
Prophylactic Antiemetics: For moderately emetogenic therapies, a combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone) is often recommended before this compound infusion. For highly emetogenic regimens, the addition of an NK1 receptor antagonist (e.g., aprepitant) should be considered.
-
Rescue Antiemetics: Have rescue medications available, such as dopamine receptor antagonists (e.g., prochlorperazine, metoclopramide).
-
Non-Pharmacological Interventions:
-
Dietary Modifications: Advise small, frequent meals of bland, easy-to-digest foods.
-
Hydration: Encourage adequate fluid intake with clear liquids.
-
Avoid Triggers: Identify and avoid strong smells or foods that trigger nausea.
-
Data Presentation: NCI CTCAE v5.0 for Nausea and Vomiting
| Grade | Nausea Description | Vomiting Description |
| 1 | Loss of appetite without alteration in eating habits | 1-2 episodes in 24h |
| 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition | 3-5 episodes in 24h |
| 3 | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated | >=6 episodes in 24h; tube feeding, TPN, or hospitalization indicated |
| 4 | Life-threatening consequences; urgent intervention indicated | Life-threatening consequences; urgent intervention indicated |
| 5 | Death | Death |
Constipation
Q: A patient on this compound is reporting constipation. What are the management strategies?
A: Constipation can be caused by the therapy itself or by concomitant medications like antiemetics and opioids.
Troubleshooting Steps:
-
Assess Bowel Habits: Inquire about the frequency and consistency of bowel movements compared to the patient's baseline.
-
Dietary and Lifestyle Modifications:
-
Increase Fiber Intake: Recommend a diet rich in fiber from fruits, vegetables, and whole grains, unless contraindicated.
-
Adequate Fluid Intake: Advise drinking plenty of fluids to help soften the stool.
-
Physical Activity: Encourage regular light exercise to stimulate bowel function.
-
-
Pharmacological Interventions:
-
Stool Softeners and Laxatives: If dietary and lifestyle changes are insufficient, consider prescribing a stool softener (e.g., docusate) or a laxative (e.g., senna, polyethylene glycol).
-
Anemia
Q: A patient's hemoglobin levels have dropped during treatment with this compound. How should this be addressed?
A: Anemia is a common hematological toxicity of cancer therapies.
Troubleshooting Steps:
-
Monitor Hemoglobin Levels: Regularly monitor complete blood counts (CBC) throughout the treatment cycle.
-
Evaluate for Other Causes: Rule out other causes of anemia, such as bleeding or nutritional deficiencies (iron, vitamin B12, folate).
-
Management Options:
-
Iron Supplementation: If iron deficiency is present, oral or intravenous iron supplementation may be indicated.
-
Erythropoiesis-Stimulating Agents (ESAs): For chemotherapy-induced anemia, ESAs (e.g., epoetin alfa, darbepoetin alfa) can be considered to stimulate red blood cell production, particularly if the hemoglobin level is below 10 g/dL and the treatment intent is not curative.
-
Red Blood Cell Transfusion: Transfusions may be necessary for patients with severe, symptomatic anemia.
-
Decreased Appetite (Anorexia)
Q: A patient has a significantly reduced appetite while on this compound. What can be done?
A: Anorexia can lead to weight loss and malnutrition, impacting the patient's quality of life and ability to tolerate treatment.
Troubleshooting Steps:
-
Nutritional Counseling:
-
Small, Frequent Meals: Recommend eating small, high-calorie, high-protein meals and snacks throughout the day.
-
Focus on Enjoyable Foods: Encourage the patient to eat their favorite foods.
-
Nutritional Supplements: High-calorie liquid nutritional supplements can be beneficial.
-
-
Manage Other Symptoms: Address other symptoms that can contribute to anorexia, such as nausea, vomiting, or changes in taste.
-
Pharmacological Interventions:
-
Appetite Stimulants: In some cases, medications like megestrol acetate or corticosteroids may be prescribed to stimulate appetite.
-
Experimental Protocols
Protocol: Monitoring for Adverse Events in Patients Receiving this compound
Objective: To proactively identify and manage adverse events associated with this compound treatment.
Methodology:
-
Baseline Assessment (Prior to Cycle 1, Day 1):
-
Complete medical history and physical examination.
-
ECOG Performance Status.
-
Complete Blood Count (CBC) with differential.
-
Comprehensive Metabolic Panel (CMP), including liver function tests (ALT, AST, alkaline phosphatase, bilirubin) and renal function tests (BUN, creatinine).
-
Serum ferritin and transferrin saturation.
-
Coagulation profile (PT/INR, aPTT).
-
Ophthalmologic and audiometric examinations (as a baseline, given potential for off-target effects with some chelators).
-
-
During Each Treatment Cycle:
-
Weekly (or as clinically indicated):
-
CBC with differential.
-
CMP.
-
-
Prior to each this compound infusion:
-
Assessment for any new or worsening symptoms.
-
Grading of any observed adverse events using NCI CTCAE.
-
-
Every 3 months:
-
Serum ferritin levels to monitor for iron depletion.
-
-
-
End of Treatment/Early Termination:
-
Repeat all baseline assessments.
-
Mandatory Visualizations
Signaling Pathways
This compound Mechanism of Action: Inhibition of Mitochondrial Respiration and Induction of HIF-1α
This compound, as an iron chelator, disrupts mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS). The resulting cellular stress activates a hypoxic response, leading to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α then promotes a metabolic shift towards glycolysis.
References
- 1. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical monitoring and management of complications related to chelation therapy in patients with β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of HIF-1alpha in hypoxia-mediated apoptosis, cell proliferation and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in co-administering VLX600 with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600 in combination with other drugs. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an iron chelator that disrupts intracellular iron metabolism. This leads to the inhibition of mitochondrial respiration, ultimately causing a bioenergetic catastrophe and cell death in targeted cells.[1][2] Its anticancer effects are linked to the inhibition of mitochondrial oxidative phosphorylation.[3] Additionally, this compound has demonstrated antimicrobial properties by depriving bacteria of essential iron.[4][5]
Q2: What are the known synergistic interactions of this compound with other drugs?
A2: Published studies have shown that this compound can act synergistically with several classes of drugs. In the context of cancer, it enhances the efficacy of PARP inhibitors and platinum-based compounds like cisplatin in ovarian cancer cells. In the field of antimicrobials, this compound exhibits synergistic effects with conventional antibiotics such as amikacin and clarithromycin against Mycobacterium abscessus.
Q3: What are the potential antagonistic interactions to be aware of when co-administering this compound?
A3: While specific antagonistic interactions with this compound have not been extensively documented in publicly available literature, a theoretical potential for antagonism exists. For instance, co-administration with agents that supplement intracellular iron levels could counteract the iron-chelating effect of this compound and diminish its efficacy. Researchers should exercise caution when combining this compound with compounds that have opposing effects on mitochondrial function or cellular iron homeostasis.
Q4: Are there any known effects of this compound on drug-metabolizing enzymes, such as Cytochrome P450 (CYP) enzymes?
A4: Currently, there is no publicly available data detailing the specific effects of this compound on the activity of CYP enzymes. It is unknown whether this compound is a substrate, inhibitor, or inducer of major CYP isoforms. This lack of information necessitates caution when co-administering this compound with drugs that are known to be metabolized by CYP enzymes, as the potential for altered pharmacokinetics exists. It is recommended to perform in vitro CYP inhibition and induction assays to assess this potential interaction with your specific drug combination.
Q5: Could this compound interact with drug transporters like P-glycoprotein (P-gp)?
A5: Similar to its effects on CYP enzymes, there is no specific information available in the public domain regarding the interaction of this compound with drug transporters such as P-glycoprotein (P-gp). P-gp is an efflux transporter that can affect the absorption and distribution of many drugs. If this compound is a substrate, inhibitor, or inducer of P-gp, it could alter the pharmacokinetics of co-administered drugs that are also P-gp substrates. In vitro transporter interaction studies are advisable to investigate this possibility.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or In Vivo Toxicity
Potential Cause 1: Pharmacokinetic Interaction.
-
Troubleshooting Steps:
-
Hypothesize Interaction: The co-administered drug's metabolism may be inhibited by this compound, leading to its accumulation and increased toxicity. While this compound's effect on CYP enzymes is unknown, this is a common mechanism of drug-drug interactions.
-
In Vitro Metabolism Assay: Conduct an in vitro experiment using human liver microsomes to assess whether this compound inhibits the metabolism of the co-administered drug.
-
Dose Reduction: If a pharmacokinetic interaction is suspected, consider a dose-reduction study for one or both compounds to identify a better-tolerated combination.
-
Potential Cause 2: Pharmacodynamic Synergism Leading to On-Target or Off-Target Toxicity.
-
Troubleshooting Steps:
-
Review Mechanisms: Analyze the known mechanisms of action of both drugs to identify any potential for overlapping or synergistic toxicities on specific organs or cellular pathways.
-
In Vitro Toxicity Profiling: Perform cytotoxicity assays on a panel of relevant cell lines (e.g., hepatocytes, cardiomyocytes, renal proximal tubule cells) to assess the combination's toxicity profile.
-
Staggered Dosing: In in vivo models, consider a staggered dosing schedule to avoid peak concentration overlaps, which might mitigate acute toxicity.
-
Issue 2: Reduced Efficacy of this compound or the Co-administered Drug
Potential Cause 1: Antagonistic Pharmacodynamic Interaction.
-
Troubleshooting Steps:
-
Mechanism Review: Re-evaluate the signaling pathways targeted by both drugs. The co-administered drug might be activating a compensatory pathway that circumvents the effects of this compound.
-
Combination Index (CI) Analysis: Perform a detailed in vitro synergy experiment using a checkerboard titration of both drugs and calculate the Combination Index (CI) across a range of concentrations. A CI value greater than 1 indicates antagonism.
-
Potential Cause 2: Pharmacokinetic Interaction Leading to Reduced Exposure.
-
Troubleshooting Steps:
-
Hypothesize Interaction: The co-administered drug might induce the metabolism of this compound, leading to its faster clearance and reduced efficacy.
-
In Vitro Induction Assay: Use primary human hepatocytes to investigate if the co-administered drug induces the expression of metabolic enzymes that could potentially metabolize this compound.
-
Pharmacokinetic Study: In animal models, perform a pharmacokinetic study to measure the plasma concentrations of this compound in the presence and absence of the co-administered drug.
-
Issue 3: Inconsistent or Irreproducible Results in Combination Studies
Potential Cause 1: Experimental Variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, drug preparation and storage, incubation times, and assay conditions, are strictly standardized.
-
Quality Control of Reagents: Regularly check the quality and activity of both this compound and the co-administered drug.
-
Automated Liquid Handling: Where possible, use automated liquid handlers for drug dilutions and additions to minimize human error.
-
Potential Cause 2: Dependence on Cellular State.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: The efficacy of some drugs is dependent on the cell cycle phase. Perform cell cycle analysis to ensure consistency in the cell populations being treated.
-
Metabolic State: As this compound targets mitochondrial respiration, the metabolic state of the cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) can influence its activity. Ensure consistent culture media and conditions that maintain a stable metabolic phenotype.
-
Data Presentation
Table 1: Summary of In Vitro Synergistic Effects of this compound
| Co-administered Drug | Cell Line/Organism | Effect | Reference |
| Amikacin | Mycobacterium abscessus | Synergistic | |
| Clarithromycin | Mycobacterium abscessus | Synergistic | |
| PARP Inhibitors | Ovarian Cancer Cells | Synergistic | |
| Cisplatin | Ovarian Cancer Cells | Synergistic |
Table 2: Phase I Clinical Trial Adverse Events for Single-Agent this compound (Note: This data is for this compound administered alone and may not be representative of toxicities in combination therapy)
| Adverse Event | Grade | Frequency | Reference |
| Fatigue | Any | Most frequent | |
| Nausea | Any | Most frequent | |
| Constipation | Any | Most frequent | |
| Vomiting | Any | Most frequent | |
| Increased Alkaline Phosphatase | Any | Most frequent | |
| Anemia | Any | Most frequent | |
| Decreased Appetite | Any | Most frequent | |
| Pulmonary Embolism | 3 | One occurrence |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Synergy Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the co-administered drug in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Drug Addition: Add the drugs to the 96-well plate in a checkerboard format. This involves creating a matrix of concentrations where each well has a unique combination of concentrations of the two drugs. Include wells with single-drug treatments and vehicle controls.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
-
Reagents: Obtain human liver microsomes (HLMs), a panel of CYP-specific probe substrates, and NADPH.
-
Incubation Mixture: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture to allow this compound to interact with the enzymes.
-
Initiate Reaction: Add the CYP-specific probe substrate and NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
IC50 Determination: Determine the concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism for each CYP isoform.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound co-administration experiments.
References
Enhancing the stability of VLX600 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a stock solution of this compound?
Due to the inherent instability of this compound in solution, it is crucial to prepare fresh solutions for each experiment.
-
Reconstitution: Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at approximately 20 mg/mL, and in ethanol at approximately 1 mg/mL. For cell-based assays, DMSO is the most common solvent.
-
Procedure:
-
Determine the required concentration and volume of the stock solution.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the this compound solid.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Storage of Stock Solution: If temporary storage is unavoidable, aliquot the stock solution into small, tightly sealed vials and store at -80°C for a maximum of one month. Avoid repeated freeze-thaw cycles.
2. My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Dilution Method: Add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently swirling the medium. This gradual dilution helps to prevent immediate precipitation.
-
Pre-warming Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Solubility in Media: The solubility of this compound will be significantly lower in aqueous media compared to the stock solvent. It is advisable to perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium before treating your cells.
3. What are the known stability issues with this compound in solution?
This compound is known to be unstable in solution. While specific quantitative degradation kinetics across a range of pH, temperature, and light conditions are not extensively published, the general recommendation is to always use freshly prepared solutions.
-
pH: The stability of this compound is expected to be pH-dependent. As a general precaution, it is advisable to prepare and use this compound solutions in buffers or media within a neutral pH range (pH 7.2-7.4) unless the experimental design requires otherwise.
-
Temperature: Elevated temperatures will likely accelerate the degradation of this compound in solution. Keep stock solutions and working solutions on ice when not in immediate use. For long-term storage of the solid compound, -20°C is recommended.
-
Light: Protect solutions containing this compound from direct light exposure by using amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | Always prepare a fresh stock solution of this compound in anhydrous DMSO for each experiment. If a frozen stock is used, ensure it has not undergone multiple freeze-thaw cycles and has been stored at -80°C for no longer than one month. |
| Precipitation of this compound in Culture Medium | Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation is observed, refer to the FAQ "My this compound precipitated when I added it to my cell culture medium. What should I do?". Consider lowering the final concentration of this compound. |
| Incorrect Dosing | Verify the calculations for the preparation of the stock solution and the final working concentration. Ensure accurate pipetting. |
| Cell Line Sensitivity | The sensitivity to this compound can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell model. |
| Experimental Conditions | The metabolic state of the cells can influence their response to this compound. Ensure consistent cell culture conditions, including cell density and media composition, across experiments. |
Issue 2: Difficulty in Preparing this compound Formulation for In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has poor water solubility, making aqueous formulations for in vivo use challenging. |
| Precipitation upon Dilution | Direct dilution of a DMSO stock into an aqueous vehicle for injection will likely cause precipitation. |
| Vehicle Selection | A suitable vehicle is required to maintain this compound in solution for in vivo administration. |
| Recommended Formulation Approach | A common approach for poorly soluble compounds is to use a co-solvent system. For this compound, a formulation in a mixture of DMSO and a biocompatible oil (e.g., corn oil) has been reported. A typical starting point is a 10% DMSO and 90% corn oil formulation. The this compound should first be dissolved in DMSO and then slowly added to the corn oil with vigorous mixing. The final formulation should be a clear solution. Prepare this formulation fresh before each administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
| Parameter | Value |
| Molecular Weight of this compound | 317.35 g/mol |
| Desired Stock Concentration | 10 mM |
| Solvent | Anhydrous DMSO |
Procedure:
-
Weigh out 3.17 mg of solid this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex until the solid is completely dissolved.
-
If not for immediate use, aliquot and store at -80°C.
Protocol 2: Assessment of Mitochondrial Respiration Inhibition
This protocol outlines a general procedure to assess the effect of this compound on mitochondrial respiration using an extracellular flux analyzer.
Workflow Diagram:
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Preparation: On the day of the assay, prepare fresh working solutions of this compound at various concentrations in the assay medium.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed assay medium and then add the final volume of assay medium to each well.
-
Equilibrate the cell plate in a 37°C non-CO2 incubator for 1 hour.
-
-
Assay Execution:
-
Load the prepared this compound solutions and mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer and initiate the assay protocol.
-
-
Data Analysis: Analyze the resulting oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
Protocol 3: Detection of Autophagy Induction by Western Blot
This protocol describes the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy, by Western blot.
Workflow Diagram:
Caption: Western blot workflow for detecting LC3 conversion.
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of freshly prepared this compound for various time points. Include a positive control for autophagy induction (e.g., rapamycin or starvation) and a negative control (vehicle).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates autophagy induction.
Signaling Pathways
This compound Mechanism of Action
This compound is known to exert its anticancer effects through the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) and the induction of autophagy, which is linked to the activation of the HIF-1α pathway and inhibition of mTOR signaling.
Caption: Simplified signaling pathway of this compound.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in a safe and appropriate laboratory setting.
Validation & Comparative
Validating Autophagy's Role in VLX600-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of autophagy in cell death induced by VLX600, a novel anti-cancer agent. It contrasts this compound's effects with other compounds known to modulate autophagy-dependent cell death and presents supporting experimental data to validate the role of this critical cellular process.
Executive Summary
This compound is an iron chelator and an inhibitor of oxidative phosphorylation that has demonstrated anti-cancer activity. A key aspect of its mechanism of action involves the modulation of autophagy, a cellular recycling process. However, the role of autophagy in this compound-mediated cell death is context-dependent, acting as a pro-survival mechanism in some cancer types and a pro-death pathway in others. This guide explores this dual role, providing a framework for researchers to validate the autophagic response to this compound in their specific cancer models.
This compound and Autophagy: A Dual Role in Cancer Cell Fate
This compound exerts its cytotoxic effects by disrupting mitochondrial function and inducing a bioenergetic catastrophe.[1] This cellular stress triggers autophagy. The ultimate fate of the cell—survival or death—appears to depend on the cancer type and its reliance on mitochondrial metabolism.
-
Protective Autophagy: In colorectal cancer cell lines such as HCT116, autophagy has been identified as a protective response to this compound-induced stress. Inhibition of autophagy through pharmacological agents like chloroquine potentiates the cytotoxic effects of this compound, suggesting that in these cancers, autophagy acts as a survival mechanism to mitigate cellular damage.[1]
-
Autophagy-Dependent Cell Death (ADCD): In contrast, in glioblastoma (GBM) cells, this compound has been shown to induce a form of programmed cell death that is dependent on autophagy.[2] In this context, genetic knockdown or knockout of key autophagy-related genes, such as ATG5 or ATG7, partially rescues the cells from this compound-induced death.[2] This indicates that in GBM, the autophagic process is integral to the execution of the cell death program.
Comparative Analysis of Cytotoxicity
The following tables summarize the cytotoxic effects of this compound and alternative compounds, highlighting the impact of autophagy modulation on their efficacy.
Table 1: this compound Cytotoxicity and the Impact of Autophagy Modulation
| Cell Line | Cancer Type | This compound IC50 | Autophagy Modulation | This compound IC50 with Modulation | Reference |
| HCT116 | Colon Cancer | Not explicitly stated | + 25 µM Chloroquine | Potentiated cytotoxicity | [1] |
| U251 | Glioblastoma | Not explicitly stated | ATG5/7 Knockout | Partial rescue from cell death |
Table 2: Cytotoxicity of Alternative Compounds with Autophagy-Dependent Effects
| Compound | Cell Line | Cancer Type | IC50 | Autophagy Modulation | IC50 with Modulation | Reference |
| Resveratrol | A549 | Lung Cancer | 8.3 µM | + 500 µM 3-Methyladenine (3-MA) | 12.7 µM | |
| Curcumin | SK-OV-3 | Ovarian Cancer | ~20 µM | Not explicitly stated | Not explicitly stated | |
| AT-101 (Gossypol) | MZ-54 | Glioma | Not explicitly stated | ATG5 Knockout | Partial rescue from cell death |
Experimental Protocols for Validating Autophagy's Role
To investigate the role of autophagy in this compound-mediated cell death, a combination of the following key experiments is recommended.
Monitoring LC3-II Conversion by Western Blot
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Protocol:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a positive control (e.g., rapamycin) and a negative control (vehicle). To assess autophagic flux, include a set of wells treated with this compound in the presence of an autophagy inhibitor like chloroquine (25-50 µM) or bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. A further increase in LC3-II levels in the presence of an autophagy inhibitor indicates a functional autophagic flux.
p62/SQSTM1 Degradation Assay
Principle: p62 (also known as sequestosome 1 or SQSTM1) is a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.
Protocol:
-
Cell Treatment: Treat cells as described for the LC3-II conversion assay.
-
Protein Extraction and Western Blotting: Follow the same procedure as for the LC3-II assay, but probe the membrane with a primary antibody against p62.
-
Analysis: A decrease in p62 protein levels upon this compound treatment would indicate increased autophagic degradation. Conversely, an accumulation of p62 in the presence of an autophagy inhibitor would confirm that the degradation is autophagy-dependent.
Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter
Principle: This fluorescence-based assay allows for the visualization and quantification of autophagic flux. The tandem mCherry-EGFP-LC3 reporter fluoresces yellow (merged mCherry and EGFP) in neutral pH environments like autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, resulting in red-only fluorescence (mCherry). An increase in red puncta relative to yellow puncta indicates a high autophagic flux.
Protocol:
-
Transfection/Transduction: Introduce the mCherry-EGFP-LC3 plasmid or viral vector into the cells of interest and establish a stable cell line.
-
Cell Treatment: Plate the stable cells and treat with this compound as previously described.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images in both the green (EGFP) and red (mCherry) channels.
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an induction of autophagic flux.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound-Mediated Cell Death
Caption: this compound signaling pathway leading to autophagy and divergent cell fates.
Experimental Workflow for Validating Autophagy's Role
Caption: Experimental workflow for validating the role of autophagy.
Logical Relationship between this compound, Autophagy, and Cell Death
Caption: Logical relationship between this compound, autophagy, and cell fate.
Conclusion
The role of autophagy in response to this compound treatment is a critical determinant of cancer cell fate. In some contexts, it is a pro-survival mechanism that can be targeted to enhance the drug's efficacy, while in others, it is an essential component of the cell death machinery. The experimental framework provided in this guide will enable researchers to elucidate the specific role of autophagy in their cancer models, thereby informing the rational design of combination therapies and advancing the clinical development of this compound.
References
- 1. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VLX600: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel cancer therapeutics, VLX600 has emerged as a promising agent with a unique mechanism of action. This guide provides a comprehensive comparative analysis of this compound's effects on various cancer cell types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Metabolic Vulnerability of Cancer Cells
This compound is a novel iron chelator designed to interfere with intracellular iron metabolism. This disruption leads to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe, ultimately resulting in cancer cell death.[1] Notably, this compound has shown efficacy against quiescent cells found in the hypoxic cores of solid tumors, a population of cells notoriously resistant to conventional therapies.[2][3][4] By targeting the metabolic addiction of cancer cells to iron, this compound presents a targeted approach to cancer treatment.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate its effectiveness at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 1.4 - 3.7 | [5] |
| HT-29 | Colon Adenocarcinoma | Not explicitly stated, but showed tumor growth inhibition in xenografts | |
| Neuroblastoma Cell Lines | Neuroblastoma | ~0.2 - 0.4 | |
| Glioblastoma (GBM) cells | Glioblastoma | Not explicitly stated, but showed pronounced tumor cell-killing effects | |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not explicitly stated, but showed synergy with PARP inhibitors | |
| Six Unspecified Human Cancer Cell Lines | Various | 0.039 - 0.51 |
Note: IC50 values can vary between studies due to different experimental conditions.
This compound has been reported to be more potent than other iron chelators such as triapine and desferoxamine B in monolayer colon cancer cell cultures.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of iron chelation triggers a cascade of downstream effects on critical signaling pathways involved in cancer cell survival and proliferation. A key consequence of mitochondrial respiration inhibition is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to a metabolic shift towards glycolysis. Furthermore, this compound has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a sub-confluent culture of cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
After treatment, harvest the cells, count them, and seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell types by targeting their metabolic vulnerability through iron chelation and subsequent inhibition of mitochondrial respiration. Its ability to induce cell death in both proliferating and quiescent cancer cells makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. Signal Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. A map of human cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of VLX600's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VLX600's performance and mechanism of action across multiple cancer models. This compound is a novel anti-cancer agent that targets metabolically stressed tumor cells. This document synthesizes experimental data on its efficacy as a standalone agent and in combination with other cancer therapies, offering detailed protocols and visualizations to support further research and development.
Executive Summary
This compound is a small molecule that has demonstrated a unique mechanism of action with particular efficacy against quiescent and metabolically compromised cancer cells, a population notoriously resistant to conventional chemotherapies.[1] Its primary modes of action include the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) and subsequent energy crisis within the tumor cell.[2][3] Furthermore, this compound induces a form of autophagy-dependent cell death and disrupts DNA repair pathways, specifically homologous recombination (HR), creating synergistic opportunities with PARP inhibitors and platinum-based agents.[2][4] This guide provides a cross-validated overview of these mechanisms in various cancer models, including glioblastoma, neuroblastoma, ovarian, and colon cancer.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a varied sensitivity to the compound, highlighting its potential for specific cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colon Carcinoma | ~2-4 | |
| HT29 | Colon Carcinoma | ~4-6 | |
| SW620 | Colon Carcinoma | ~3-5 | |
| DLD-1 | Colon Carcinoma | ~3-5 | |
| RKO | Colon Carcinoma | ~3-5 | |
| U87MG | Glioblastoma | Not explicitly found | |
| T98G | Glioblastoma | Not explicitly found | |
| SK-N-AS | Neuroblastoma (MYCN non-amplified) | ~0.3 | |
| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | ~0.4 | |
| CHP-212 | Neuroblastoma (MYCN amplified) | ~0.2 | |
| SK-N-BE(2) | Neuroblastoma (MYCN amplified) | ~0.3 | |
| IMR-32 | Neuroblastoma (MYCN amplified) | ~0.2 | |
| OVCAR-8 | Ovarian Cancer | Not explicitly found for single agent | |
| PEO14 | Ovarian Cancer | Not explicitly found for single agent | |
| OV90 | Ovarian Cancer | Not explicitly found for single agent |
Synergistic Combinations
A significant aspect of this compound's therapeutic potential lies in its ability to synergize with standard-of-care cancer treatments. By disrupting homologous recombination, this compound sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapy.
| Combination | Cancer Type | Cell Line | Combination Index (CI) | Effect | Citation(s) |
| This compound + Olaparib | Ovarian Cancer | OVCAR-8 | < 1 | Synergistic | |
| This compound + Veliparib | Ovarian Cancer | PEO14 | < 1 | Synergistic | |
| This compound + Cisplatin | Ovarian Cancer | OV90 | < 1 | Synergistic |
In Vivo Efficacy
Preclinical studies using xenograft and patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of this compound in vivo.
| Model | Cancer Type | Treatment | Outcome | Citation(s) |
| HCT116 Xenograft | Colon Cancer | This compound | Significant tumor growth inhibition. | |
| Neuroblastoma PDX | Neuroblastoma | This compound | Showed efficacy in preclinical models. | |
| Ovarian Cancer PDX | Ovarian Cancer | This compound in combination | Synergistic effects with standard therapies observed. |
Mechanism of Action: A Multi-pronged Attack
This compound's anti-cancer activity stems from three interconnected mechanisms:
-
Iron Chelation and Mitochondrial Inhibition: this compound acts as an iron chelator, disrupting intracellular iron homeostasis. This leads to the inhibition of iron-dependent enzymes, particularly those involved in mitochondrial oxidative phosphorylation (OXPHOS). The resulting decrease in ATP production triggers a bioenergetic catastrophe within the cancer cell.
-
Induction of Autophagy-Dependent Cell Death: The metabolic stress induced by this compound triggers a cellular self-degradation process known as autophagy. In many cancer cells, this process culminates in autophagy-dependent cell death, a non-apoptotic form of programmed cell death.
-
Disruption of Homologous Recombination: this compound inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This inhibition prevents the recruitment of essential DNA repair proteins, thereby disrupting the homologous recombination (HR) pathway responsible for repairing double-strand DNA breaks. This acquired HR deficiency renders cancer cells vulnerable to agents that cause DNA damage, such as PARP inhibitors and platinum-based drugs.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of this compound's complex interactions and the experimental approaches used to validate them, the following diagrams have been generated using Graphviz.
Caption: this compound's multifaceted mechanism of action.
Caption: Key experimental workflows for this compound validation.
Detailed Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and calibrate the instrument. Place the cell culture microplate into the Seahorse XF Analyzer.
-
Data Acquisition and Analysis: The instrument will measure the oxygen consumption rate (OCR) in real-time. The sequential injection of mitochondrial inhibitors allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Homologous Recombination Assay (DR-GFP Reporter)
-
Cell Line: Utilize a cancer cell line stably expressing the DR-GFP reporter system. This system consists of two differentially mutated GFP genes.
-
Induction of Double-Strand Breaks (DSBs): Transfect the cells with a plasmid expressing the I-SceI endonuclease to create a specific DSB within the reporter construct.
-
This compound Treatment: Following transfection, treat the cells with this compound or vehicle control.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry.
-
Quantification: The percentage of GFP-positive cells corresponds to the frequency of successful homologous recombination-mediated repair of the DSB. A decrease in the percentage of GFP-positive cells in the this compound-treated group indicates inhibition of HR.
Autophagy Assessment (LC3 Immunofluorescence)
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat with this compound or a known autophagy inducer (positive control) and vehicle (negative control).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or digitonin.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against LC3. After washing, incubate with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Acquire images using a fluorescence microscope. Autophagy induction is characterized by the formation of distinct punctate structures (LC3 puncta) within the cytoplasm. Quantify the number of LC3 puncta per cell to assess the level of autophagy.
Conclusion
The cross-validation of this compound's mechanism of action in multiple cancer models reveals a promising therapeutic agent with a unique multi-pronged approach to targeting cancer cells. Its ability to inhibit mitochondrial respiration, induce autophagy-dependent cell death, and disrupt DNA repair pathways provides a strong rationale for its continued investigation, both as a monotherapy and in combination with existing anti-cancer drugs. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this compound.
References
Independent Verification of VLX600's Synergistic Interactions in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of the investigational anti-cancer agent VLX600 in combination therapies against alternative treatments, supported by experimental data. The focus is on the synergistic interactions of this compound with other anti-cancer drugs and the underlying mechanisms driving these effects.
Executive Summary
This compound, a novel iron chelator, has demonstrated significant synergistic anti-cancer effects when combined with PARP inhibitors and platinum-based chemotherapy in preclinical studies. This synergy is particularly relevant for treating homologous recombination (HR)-proficient tumors, which represent a significant challenge in oncology and often exhibit limited sensitivity to PARP inhibitors alone. The primary mechanism of this synergy involves this compound's ability to disrupt HR-mediated DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs), effectively inducing a state of "BRCAness" in cancer cells. This guide presents the quantitative data supporting these synergistic interactions, details the experimental protocols for their verification, and compares the efficacy of this compound combination therapy with current alternative treatments for HR-proficient ovarian cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound's synergistic interactions and clinical trials of comparable alternative therapies.
Table 1: Synergistic Effects of this compound with Olaparib and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Combination | Concentration Range | Synergy Quantification (Combination Index, CI)* | Reference |
| OVCAR-8 | This compound + Olaparib | This compound: 20-40 nM, Olaparib: 0.5-2 µM | CI < 1 (indicating synergy) | [1] |
| PEO14 | This compound + Olaparib | This compound: 20-40 nM, Olaparib: 0.5-2 µM | CI < 1 (indicating synergy) | [1] |
| OV90 | This compound + Olaparib | This compound: 20-40 nM, Olaparib: 0.5-2 µM | CI < 1 (indicating synergy) | [1] |
| OVCAR-8 | This compound + Cisplatin | This compound: 20-40 nM, Cisplatin: 1-4 µM | CI < 1 (indicating synergy) | [1] |
*Note: Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Table 2: Efficacy of Alternative Therapies in HR-Proficient Ovarian Cancer
| Therapy | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| Niraparib (PARP inhibitor) | PRIMA | HR-proficient | 8.1 months (vs. 5.4 months with placebo) | 0.68 |
| Rucaparib (PARP inhibitor) | ATHENA-MONO | HRD-negative (HR-proficient) | 12.1 months (vs. 9.1 months with placebo) | 0.65 |
| Cediranib + Olaparib | Phase II | BRCA wild-type | 16.5 months (vs. 5.7 months with olaparib alone) | 0.32 |
Mechanism of Action: this compound-Induced HR Disruption
This compound's synergistic activity stems from its ability to inhibit iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. This inhibition leads to an increase in histone H3K9 trimethylation, which in turn disrupts the recruitment of key homologous recombination (HR) repair proteins, such as RAD51, to sites of DNA double-strand breaks. By impairing the HR pathway, this compound sensitizes HR-proficient cancer cells to agents that cause DNA damage, such as PARP inhibitors and platinum-based drugs, which are particularly effective in HR-deficient tumors.
Caption: this compound signaling pathway leading to synergistic cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Synergy Analysis
-
Objective: To determine the synergistic effect of this compound in combination with other anti-cancer agents.
-
Methodology:
-
Ovarian cancer cell lines (e.g., OVCAR-8, PEO14, OV90) are plated and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), or cisplatin, both as single agents and in combination.
-
Cells are cultured for 8-14 days to allow for colony formation.
-
Colonies are stained with crystal violet and manually counted.
-
The dose-effect relationships for single and combined drug treatments are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.
-
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of VLX600 and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of the novel investigational drug VLX600 with that of conventional antibiotics. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential as a new antimicrobial agent.
Introduction to this compound
This compound is an anticancer agent that has demonstrated potent antimicrobial properties.[1][2][3][4][5] Its mechanism of action is distinct from most conventional antibiotics, operating through the chelation of iron, an essential nutrient for bacterial growth and survival. This novel mechanism suggests that this compound could be effective against a broad spectrum of bacteria, including those resistant to current antibiotic therapies.
Comparative Antimicrobial Spectrum: this compound vs. Conventional Antibiotics
The antimicrobial activity of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against several clinically relevant bacteria and compares them to the MIC breakpoints for conventional antibiotics as established by the Clinical and Laboratory Standards Institute (CLSI). Lower MIC values indicate greater potency.
| Microorganism | This compound MIC (µg/mL) | Conventional Antibiotic | Conventional Antibiotic MIC Breakpoints (µg/mL) |
| Susceptible (S) / Intermediate (I) / Resistant (R) | |||
| Escherichia coli | 16 | Amikacin | ≤16 / 32 / ≥64 |
| Ciprofloxacin | ≤0.25 / 0.5 / ≥1 | ||
| Imipenem | ≤1 / 2 / ≥4 | ||
| Staphylococcus aureus | 16 | Amikacin | - |
| Ciprofloxacin | ≤1 / 2 / ≥4 | ||
| Clarithromycin | - | ||
| Imipenem | ≤0.12 / - / - | ||
| Pseudomonas aeruginosa | 4 | Amikacin (urinary tract infections only) | ≤16 / 32 / ≥64 |
| Ciprofloxacin | ≤0.5 / 1 / ≥2 | ||
| Imipenem | ≤2 / 4 / ≥8 | ||
| Mycobacterium abscessus | 4 - 16 | Amikacin | ≤16 / 32 / ≥64 |
| Clarithromycin | ≤2 / 4 / ≥8 |
Experimental Protocols
The determination of the antimicrobial spectrum of this compound and conventional antibiotics is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria; up to 14 days for Mycobacterium abscessus).
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. For more quantitative analysis, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining antimicrobial susceptibility.
Mechanism of Action: Iron Chelation by this compound
Experimental Workflow: Broth Microdilution for MIC Determination
Conclusion
This compound demonstrates a broad-spectrum antimicrobial activity against a range of clinically significant bacteria, including Gram-negative and Gram-positive species, as well as difficult-to-treat mycobacteria. Its unique mechanism of action, centered on iron deprivation, presents a promising avenue for the development of new therapeutics, particularly in the context of rising antibiotic resistance. Further research is warranted to fully characterize its antimicrobial potential and clinical utility.
References
Unveiling Predictive Biomarkers for VLX600 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-cancer agent VLX600 with alternative therapeutic strategies, supported by experimental data. We delve into the validation of potential biomarkers for predicting sensitivity to this compound, offering detailed experimental protocols and visualizing the intricate signaling pathways involved.
Executive Summary
This compound is a novel iron chelator that has demonstrated preferential cytotoxicity towards quiescent, metabolically stressed cancer cells, particularly within the nutrient-deprived microenvironments characteristic of solid tumors. Its mechanism of action centers on the disruption of mitochondrial respiration and the induction of a bioenergetic catastrophe, ultimately leading to tumor cell death. While no definitive predictive biomarkers for this compound sensitivity have been clinically validated, preclinical evidence strongly suggests that markers associated with iron metabolism, mitochondrial function, and cellular stress responses hold significant promise. This guide explores these potential biomarkers and provides the foundational data and methodologies for their further investigation.
Comparative Performance of this compound
The efficacy of this compound has been evaluated in various cancer cell lines, with notable activity observed in colon carcinoma. The tables below summarize the half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines under standard and nutrient-deprived conditions, highlighting its selective potency in metabolically compromised environments.
Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | Culture Condition | IC50 (µM) |
| HCT116 | Standard | ~5-10 |
| HT29 | Standard | ~5-10 |
| SW620 | Standard | ~5-10 |
| HT8 | Standard | ~5-10 |
| DLD-1 | Standard | ~5-10 |
| RKO | Standard | ~5-10 |
| HCT116 | Nutrient Starvation | <5 |
Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Immortalized Cell Lines
| Cell Line Type | Representative Cell Lines | This compound IC50 Range (µM) |
| Colon Cancer | HCT116, HT29, SW620 | 5 - 10 |
| Immortalized (Non-cancerous) | hTERT-RPE1, MCF10A | >10 |
Investigational Biomarkers for this compound Sensitivity
Based on its mechanism of action, several categories of biomarkers are proposed to predict sensitivity to this compound.
-
Iron Metabolism Markers:
-
Transferrin Receptor 1 (TfR1/CD71): High expression may indicate increased iron uptake and dependence, potentially sensitizing cells to iron chelation by this compound.
-
Ferritin (FTH1 and FTL): Low intracellular ferritin levels may suggest a smaller iron reserve, rendering cells more susceptible to this compound-induced iron depletion.
-
Ferroportin (FPN1): Low expression of this iron exporter could lead to intracellular iron accumulation and a greater reliance on iron-dependent processes, thus increasing sensitivity to this compound.
-
-
Mitochondrial Function and Metabolism Markers:
-
Mitochondrial Mass and Activity: Tumors with high mitochondrial biogenesis and reliance on oxidative phosphorylation (OXPHOS) may be more vulnerable to this compound's inhibitory effects on mitochondrial respiration.
-
Expression of Electron Transport Chain (ETC) Subunits: Alterations in the expression or function of ETC components could influence the cellular response to this compound.
-
Metabolic Phenotype (Warburg vs. OXPHOS): Tumors that are less glycolytic and more dependent on OXPHOS for energy production are hypothesized to be more sensitive to this compound.
-
-
Autophagy Markers:
-
LC3-II/LC3-I Ratio: As this compound induces autophagy, the cellular capacity to execute this process may influence its cytotoxic effects. Baseline levels and the inducibility of autophagy could serve as predictive markers.
-
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the rationale behind the proposed biomarkers, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing this compound sensitivity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker validation.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000-10,000 cells per well in complete medium. For nutrient starvation experiments, culture cells in a glucose- and serum-deprived medium for 24 hours prior to treatment.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Clonogenic Survival Assay
-
Cell Treatment: Treat cells in culture flasks with various concentrations of this compound for 24 hours.
-
Cell Plating: Trypsinize the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of treated cells to that of untreated controls.
Assessment of Mitochondrial Respiration: Seahorse XF Analyzer
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Autophagy Detection: Western Blot for LC3
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Conclusion
This compound represents a promising therapeutic agent for targeting the unique metabolic vulnerabilities of cancer cells within the tumor microenvironment. While definitive predictive biomarkers are yet to be established, this guide provides a solid foundation for their exploration. By focusing on markers of iron metabolism, mitochondrial function, and autophagy, researchers can advance the development of patient stratification strategies for this compound and other agents targeting similar pathways. The provided experimental protocols and pathway diagrams serve as valuable resources for designing and interpreting studies aimed at validating these potential biomarkers.
A Head-to-Head Comparison of VLX600 with Other Mitochondrial Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of mitochondrial inhibitors is crucial for advancing cancer therapeutics. This guide provides an objective comparison of VLX600, a novel iron chelator, with established mitochondrial inhibitors—Rotenone, Antimycin A, and Oligomycin. The comparison is supported by experimental data on their efficacy in various cancer cell lines and detailed methodologies for key experiments.
This compound is an investigational drug that acts as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent cell death in cancer cells, particularly those in metabolically stressed environments. Its unique mechanism of targeting intracellular iron metabolism sets it apart from classical mitochondrial inhibitors that directly target the protein complexes of the electron transport chain (ETC). This guide will delve into a comparative analysis of this compound against inhibitors of Complex I (Rotenone), Complex III (Antimycin A), and ATP synthase (Oligomycin).
Comparative Efficacy of Mitochondrial Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug. The following tables summarize the available IC50 values for this compound and the comparator mitochondrial inhibitors in various cancer cell lines. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions such as incubation time and assay type can influence IC50 values.
Table 1: IC50 Values (in µM) of Mitochondrial Inhibitors in HCT116 (Colon Carcinoma) Cells
| Compound | IC50 (µM) | Citation(s) |
| This compound | ~6.5 | [1] |
| Rotenone | ~3.43 - 8.85 | [2] |
| Antimycin A | 29 (µg/mL) | [3] |
| Oligomycin | ~0.9 - 1 | [4][5] |
Table 2: IC50 Values (in µM) of Mitochondrial Inhibitors in MCF-7 (Breast Adenocarcinoma) Cells
| Compound | IC50 (µM) | Citation(s) |
| This compound | Not readily available | |
| Rotenone | < 10 | |
| Antimycin A | Not readily available | |
| Oligomycin | ~0.1 |
Table 3: IC50 Values (in µM) of Mitochondrial Inhibitors in A549 (Lung Carcinoma) Cells
| Compound | IC50 (µM) | Citation(s) |
| This compound | Not readily available | |
| Rotenone | ~6.62 | |
| Antimycin A | ~10 - 50 | |
| Oligomycin | Not readily available |
Mechanisms of Action and Affected Signaling Pathways
The primary mechanism of action for each inhibitor dictates its downstream cellular effects. While all four compounds disrupt mitochondrial function, their specific targets lead to distinct signaling consequences.
This compound: As an iron chelator, this compound disrupts the function of iron-dependent proteins, including those within the mitochondrial electron transport chain. This leads to a bioenergetic crisis, characterized by decreased ATP production and increased reactive oxygen species (ROS) levels. This compound has also been shown to inhibit histone lysine demethylases, thereby disrupting homologous recombination-based DNA repair.
Rotenone: This is a well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC. By blocking the transfer of electrons from NADH to coenzyme Q, Rotenone halts oxidative phosphorylation at its initial step, leading to a significant drop in ATP synthesis and a surge in ROS production.
Antimycin A: This inhibitor targets Complex III (cytochrome c reductase) of the ETC, blocking the transfer of electrons from coenzyme Q to cytochrome c. This inhibition not only curtails ATP production but is also known to be a potent inducer of superoxide formation.
Oligomycin: Oligomycin targets the F0 subunit of ATP synthase (Complex V), the final enzyme in the oxidative phosphorylation pathway. By blocking the proton channel, it directly inhibits the synthesis of ATP from ADP and inorganic phosphate.
The disruption of mitochondrial function by these inhibitors triggers a cascade of signaling events that ultimately determine the cell's fate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oligomycin A | MCH 32 | F0F1-ATPase inhibitor | TargetMol [targetmol.com]
Correlating In Vitro and In Vivo Responses to the Novel Anticancer Agent VLX600: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anticancer agent VLX600 with alternative iron-chelating drugs. By examining key experimental data from both laboratory (in vitro) and animal (in vivo) studies, this document aims to offer an objective analysis of this compound's performance and its potential as a therapeutic agent. Detailed methodologies for the cited experiments are included to ensure reproducibility and facilitate further research.
Introduction to this compound and Iron Chelation in Oncology
This compound is a novel small molecule that has been investigated for its anticancer properties. It functions as an iron chelator, a compound that binds to iron and disrupts its normal metabolic processes within cells. Cancer cells have a high demand for iron to support their rapid proliferation and growth, making them particularly vulnerable to iron deprivation. By sequestering intracellular iron, this compound interferes with critical cellular functions, including mitochondrial respiration, leading to a bioenergetic catastrophe and ultimately, cancer cell death. This mechanism of action places this compound in a class of therapeutic agents known as iron chelators, which includes other drugs like Deferoxamine, Deferasirox, and Triapine, that have also been explored for their anticancer efficacy.
In Vitro Performance: A Comparative Analysis
The in vitro efficacy of this compound and its alternatives is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (such as cell growth) by 50%. The following table summarizes the available IC50 values for these iron chelators across various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Deferoxamine (DFO) IC50 (µM) | Deferasirox (DFX) IC50 (µM) | Triapine IC50 (µM) |
| HCT116 | Colon Carcinoma | Data not available | ~10-20 | ~15-25 | ~0.1-1 |
| MCF-7 | Breast Adenocarcinoma | Data not available | ~5-15 | ~10-20 | ~0.5-2 |
| A549 | Lung Carcinoma | Data not available | ~15-30 | ~20-40 | ~0.2-1.5 |
| U-87 MG | Glioblastoma | Data not available | ~10-25 | ~15-30 | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available | ~5-10 | 46.33 | Data not available |
| U937 | Histiocytic Lymphoma | Data not available | Data not available | 16.91 | Data not available |
| HL-60 | Acute Promyelocytic Leukemia | Data not available | Data not available | 50 | Data not available |
| SK-N-MC | Neuroepithelioma | Data not available | 4.51 | Data not available | Data not available |
| BxPC-3 | Pancreatic Cancer | Data not available | Data not available | 22.1 | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here are compiled from various studies and should be considered as approximate ranges.
In Vivo Performance: Preclinical and Clinical Findings
In vivo studies, typically involving animal models such as tumor xenografts in mice, are crucial for evaluating a drug's efficacy and safety in a whole organism. A Phase I clinical trial in humans provides the first insights into a drug's behavior in patients.
Preclinical Xenograft Studies
The following table summarizes the effects of this compound and its alternatives on tumor growth in preclinical xenograft models.
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Various solid tumors | Details not specified in available literature | Anticancer activity observed in human tumor xenograft models with little systemic toxicity.[1] | [1] |
| Deferoxamine (DFO) | Human breast cancer MDA-MB 231 xenografts | Details not specified | Inhibited tumor growth. | [2] |
| Deferasirox (DFX) | Human lung carcinoma DMS-53 xenografts | 20 and 40 mg/kg, orally | Potently inhibited tumor growth. | [3] |
| Triapine | Murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts | Twice daily dosing | Pronounced inhibition of tumor growth.[4] |
Clinical Trial Data
A Phase I clinical trial (NCT02222363) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory advanced solid tumors.
| Parameter | This compound |
| Study Phase | Phase I |
| Patient Population | Refractory advanced solid tumors |
| Dosing | Intravenous infusion on days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | Not reached (study closed early due to slow recruitment) |
| Safety and Tolerability | Reasonably well tolerated. |
| Efficacy | No objective responses observed, but six patients (32%) had stable disease as their best response. |
| Pharmacokinetics | Blood samples were collected for pharmacokinetic analysis, but specific parameters (Cmax, T1/2, AUC) are not detailed in the available public reports. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or alternatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 72 hours.
-
MTT Addition: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.
Tumor Xenograft Study in Mice
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of a compound using a human tumor xenograft model.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: A suspension of human cancer cells (typically 1-10 million cells in a sterile vehicle like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., daily, twice weekly) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The control group receives the vehicle alone.
-
Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study. Animal health is also closely monitored.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is often used to investigate the molecular mechanisms of drug action.
-
Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed using a buffer that solubilizes proteins and contains protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: The protein lysates are mixed with a loading buffer containing sodium dodecyl sulfate (SDS) and a reducing agent, and then heated to denature the proteins. Equal amounts of protein from each sample are loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified using image analysis software. The expression levels are often normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound, as an iron chelator, demonstrates a clear mechanism of action that is highly relevant to the metabolic vulnerabilities of cancer cells. While direct comparative in vitro and in vivo data for this compound against other iron chelators is not extensively available in the public domain, the existing preclinical and early clinical data suggest that it is a well-tolerated agent with the potential to induce stable disease in patients with advanced solid tumors. Further research is warranted to fully elucidate its efficacy profile, identify sensitive tumor types, and explore its potential in combination with other anticancer therapies. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for VLX600: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of VLX600, a selective cytotoxic agent investigated for its potential in targeting quiescent cancer cells.
This compound is recognized for its activity against nutrient-deprived and slowly growing cancer cells, which are often resistant to standard chemotherapies.[1] Its mechanism is linked to the induction of mitochondrial dysfunction.[1] Adherence to proper disposal protocols is critical to mitigate potential environmental and health risks associated with this compound.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that many physical properties are not yet fully characterized.
| Property | Data |
| Molecular Formula | C17H15N7 |
| Molecular Weight | 317.35 g/mol [2] |
| Appearance | Solid[2], Crystalline solid[1] |
| Solubility | ≤1 mg/mL in ethanol; 20 mg/mL in DMSO; 20 mg/mL in dimethylformamide |
| Storage | Store at -20°C (powder) or -80°C (in solvent) |
| Odor | No data available |
| pH | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area. An accessible safety shower and eye wash station should be readily available.
Experimental Protocols: Spill and Exposure Management
In case of a spill:
-
Avoid dust and aerosol formation.
-
Ensure adequate ventilation.
-
Clean spillages in a safe way as soon as possible.
-
Keep the product away from drains, water courses, or the soil.
First Aid Measures in Case of Exposure:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water. Promptly call a physician.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
-
Inhalation: Immediately relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Disposal Procedures
The primary directive for the disposal of this compound and its containers is to use an approved waste disposal plant. It is crucial to avoid release to the environment.
Below is a logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Guidance:
-
Collection: Collect all this compound waste, including unused product and any contaminated disposable labware (e.g., pipette tips, tubes, gloves), in a designated and compatible waste container.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential incompatible reactions. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound.
-
Labeling: Clearly label the waste container with the chemical name "this compound Waste" and include hazard warnings such as "Acutely Toxic" and "Hazardous to the Aquatic Environment."
-
Consult Institutional Protocols: Before disposal, consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and procedures for hazardous chemical waste.
-
Arrange for Professional Disposal: Disposal of this compound must be handled by a licensed and approved waste disposal company. Your institution's EHS department will typically manage the collection and transfer of such waste. Do not attempt to dispose of this compound down the drain or in regular trash.
References
Essential Safety and Handling Protocols for VLX600
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of VLX600, a compound recognized for its selective cytotoxic activity against quiescent cancer cells. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with this compound powder or solutions.[1] |
| Hand Protection | Protective gloves | To avoid skin contact during handling. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially when handling the powdered form.[1] |
It is imperative to always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] An accessible safety shower and eye wash station are also required in the immediate work area.[1]
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The following table outlines immediate first aid measures in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and seek medical advice. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
Handling, Storage, and Disposal
Proper operational procedures are critical for the safe use and disposal of this compound.
Handling Workflow:
Caption: A procedural workflow for the safe handling of this compound.
Storage: Store this compound powder at -20°C in a tightly sealed container in a cool, well-ventilated area. If in solvent, store at -80°C. Keep away from direct sunlight and ignition sources.
Disposal: Dispose of this compound and its container to an approved waste disposal plant. Avoid release into the environment and collect any spillage.
Emergency Response Plan
The following logical diagram outlines the immediate steps to be taken in the event of an accidental spill or exposure.
Caption: A logical relationship diagram for an emergency response to a this compound incident.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
